PI3K-IN-19 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H27ClN8O5 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
2-amino-N-[7-methoxy-8-[3-(3-oxomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H26N8O5.ClH/c1-34-19-16(36-9-2-6-30-8-10-35-13-17(30)32)4-3-15-18(19)28-23(31-7-5-25-20(15)31)29-21(33)14-11-26-22(24)27-12-14;/h3-4,11-12,25H,2,5-10,13H2,1H3,(H2,24,26,27);1H |
InChI Key |
MDVWPMFJGCMERX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5=O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide to PI3K-IN-19 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action for PI3K-IN-19 hydrochloride, a phosphoinositide 3-kinase (PI3K) inhibitor. While specific proprietary data from its originating patent (WO2017153220) is not publicly disseminated, this document outlines the established scientific principles of PI3K inhibition, the expected molecular interactions of this compound, and the standard experimental methodologies for its characterization.[1]
The PI3K/Akt/mTOR Signaling Axis: A Central Regulator of Cell Fate
The phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal intracellular cascade that governs a multitude of cellular functions, including proliferation, growth, survival, and metabolism. The activation of this pathway is a multi-step process initiated by the stimulation of cell surface receptors, such as receptor tyrosine kinases (RTKs). This leads to the recruitment and activation of PI3K at the plasma membrane.
Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B). The recruitment of Akt to the cell membrane facilitates its phosphorylation and activation by other kinases. Once active, Akt proceeds to phosphorylate a wide array of downstream substrates, including the mammalian target of rapamycin (mTOR), which in turn regulates protein synthesis and cell growth.
Given its central role in promoting cell survival and proliferation, the PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer.
This compound: A Targeted Intervention
This compound is classified as a PI3K inhibitor.[1] Its mechanism of action is predicated on its ability to competitively bind to the ATP-binding pocket of the PI3K enzyme. By occupying this catalytic site, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of PIP2 to PIP3. This targeted inhibition at a critical upstream node of the pathway effectively shuts down the entire downstream signaling cascade, leading to the suppression of pro-survival and proliferative signals.
Caption: Inhibition of the PI3K signaling pathway by this compound.
Quantitative Profile of Kinase Inhibition
The efficacy and selectivity of a kinase inhibitor are paramount for its therapeutic potential. These are quantitatively assessed through in vitro kinase assays that determine the half-maximal inhibitory concentration (IC50) against a panel of kinases. While the specific IC50 values for this compound are proprietary to the patent holder, the table below serves as a template for the expected data presentation. A lower IC50 value indicates greater potency.
| Kinase Target | IC50 (nM) |
| PI3Kα | Data Not Publicly Available |
| PI3Kβ | Data Not Publicly Available |
| PI3Kγ | Data Not Publicly Available |
| PI3Kδ | Data Not Publicly Available |
| mTOR | Data Not Publicly Available |
| Other Kinases | Data Not Publicly Available |
Experimental Protocols: Determining Inhibitor Potency
The determination of IC50 values is achieved through robust and standardized in vitro kinase assays. A common methodology is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.
Protocol: In Vitro PI3K Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to create a concentration gradient.
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), salts (e.g., MgCl2, NaCl), and a reducing agent (e.g., DTT).
-
Prepare a solution of the specific recombinant PI3K isoform and the lipid substrate (PIP2) in the reaction buffer.
-
-
Assay Execution:
-
Dispense the serially diluted this compound into the wells of a 384-well plate.
-
Add the PI3K enzyme and PIP2 substrate mixture to each well.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Signal Detection and Data Analysis:
-
Terminate the kinase reaction and measure the amount of ADP produced using a luminescent ADP detection reagent (e.g., ADP-Glo™).
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized experimental workflow for determining the IC50 of this compound.
References
In-Depth Technical Guide: PI3K-IN-19 Hydrochloride (CAS 2132943-80-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-19 hydrochloride is a small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) family of enzymes.[1] The PI3K pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the pathogenesis of various diseases, particularly cancer, making PI3K an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, and relevant experimental data, to support its application in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 2132943-80-5 |
| Molecular Formula | C₂₃H₂₇ClN₈O₅ |
| Molecular Weight | 530.97 g/mol |
| Source | Extracted from patent WO2017153220, step 5.[1] |
| Physical Form | Solid |
Table 1: Chemical and Physical Properties of this compound
Mechanism of Action
This compound functions as an inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K family is broadly divided into three classes, with Class I being the most extensively studied in the context of cancer. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of the mTOR pathway and the regulation of various cellular functions that promote cell growth and survival. By inhibiting PI3K, this compound is expected to block the production of PIP3, thereby preventing the activation of Akt and its downstream signaling cascade. This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis in cells where the PI3K pathway is aberrantly activated.
Figure 1: PI3K Signaling Pathway and the inhibitory action of this compound.
Biological Activity
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not explicitly available. However, based on standard methodologies for characterizing PI3K inhibitors, the following experimental workflows can be proposed.
In Vitro Kinase Assay
This assay is designed to measure the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms.
Figure 2: A generalized workflow for an in vitro PI3K kinase assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant PI3K isoforms (α, β, γ, δ), lipid substrate (e.g., PIP2), and ATP.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Enzyme Inhibition: Incubate the PI3K enzyme with varying concentrations of this compound for a predetermined period.
-
Kinase Reaction: Initiate the kinase reaction by adding the lipid substrate and ATP.
-
Reaction Termination: Stop the reaction after a specific time.
-
Detection: Quantify the amount of PIP3 produced using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Pathway Inhibition Assay
This assay assesses the ability of the compound to inhibit the PI3K pathway within a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with a known PI3K pathway mutation) to a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot Analysis: Perform Western blotting to detect the phosphorylation status of key downstream targets of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. A decrease in the phosphorylation of these proteins would indicate pathway inhibition.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent effect of the inhibitor.
Conclusion
This compound is a promising research tool for investigating the role of the PI3K signaling pathway in various biological and pathological processes. Its identification as a PI3K inhibitor warrants further detailed characterization of its isoform selectivity, potency, and cellular effects. The experimental protocols outlined in this guide provide a framework for researchers to conduct these essential studies. A thorough understanding of its biological activity will be critical for its potential development as a therapeutic agent.
References
Unveiling PI3K-IN-19 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-19 hydrochloride is a potent phosphoinositide 3-kinase (PI3K) inhibitor identified from patent WO2017153220. The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of various cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.
Discovery and Rationale
The discovery of this compound is rooted in the extensive research efforts to develop selective and potent inhibitors of the PI3K pathway. The rationale for its development is based on the therapeutic potential of targeting specific PI3K isoforms implicated in cancer pathogenesis. The core structure of this compound is a pyrazolo[3,4-d]pyrimidine scaffold, a class of compounds known for their kinase inhibitory activity.
Chemical Properties
| Property | Value |
| Chemical Formula | C23H27ClN8O5 |
| Molecular Weight | 530.97 g/mol |
| CAS Number | 2132943-80-5 |
| Source Patent | WO2017153220 |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the final hydrochloride salt. The key steps are outlined below. Note: This is a representative synthesis based on related compounds and general knowledge in the field, as the specific details from the patent are not fully available.
Experimental Workflow for Synthesis
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the activity of phosphoinositide 3-kinases. PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating important second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). The activation of Akt triggers a cascade of downstream signaling events that promote cell survival, growth, and proliferation while inhibiting apoptosis.
By blocking the catalytic activity of PI3K, this compound prevents the production of PIP3, thereby inhibiting the activation of Akt and its downstream targets. This leads to the suppression of pro-survival signaling and can induce apoptosis in cancer cells that are dependent on the PI3K pathway.
PI3K/Akt Signaling Pathway
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
This compound (in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Phosphatidylinositol (PI) or PIP2 substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
96-well plates
-
Scintillation counter or phosphorimager
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the respective PI3K isoform, and the lipid substrate.
-
Add the diluted this compound to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at room temperature or 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 8 M HCl).
-
Spot a portion of the reaction mixture onto a TLC plate or a filter membrane to separate the phosphorylated lipid product from the unreacted ATP.
-
Quantify the amount of phosphorylated product using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the inhibitory effect of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87MG)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours). Include a DMSO-only vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and β-actin to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of phospho-Akt.
Conclusion
This compound represents a significant compound in the ongoing effort to develop targeted therapies against cancers driven by the PI3K pathway. Its discovery and synthesis are based on established principles of medicinal chemistry and kinase inhibitor design. The experimental protocols provided herein offer a framework for researchers to further investigate the biological activity and therapeutic potential of this and other related PI3K inhibitors. Further detailed information from the source patent will be invaluable for a complete understanding of its development and properties.
The Role of Pan-PI3K Inhibitors in the PI3K/Akt/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide details the role of a pan-Phosphoinositide 3-kinase (PI3K) inhibitor in the PI3K/Akt/mTOR signaling pathway. Due to the lack of publicly available quantitative biological data for the specific compound "PI3K-IN-19 hydrochloride," this document utilizes Copanlisib (BAY 80-6946) , a well-characterized pan-Class I PI3K inhibitor, as a representative example to illustrate the principles of target engagement, experimental methodologies, and data interpretation. All quantitative data and specific protocol details provided herein pertain to Copanlisib and should be considered illustrative for the broader class of pan-PI3K inhibitors.
Introduction to the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[3] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B).[5] This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).[4]
Once activated, Akt phosphorylates a wide array of downstream substrates, leading to:
-
Promotion of cell survival: By inhibiting pro-apoptotic proteins such as Bad and activating anti-apoptotic factors like NF-κB.
-
Stimulation of cell proliferation: By phosphorylating and inactivating cell cycle inhibitors like p27 and activating cyclins.
-
Increased protein synthesis and cell growth: Primarily through the activation of mTOR Complex 1 (mTORC1), which in turn phosphorylates p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4]
The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signaling cascade.[1]
Mechanism of Action of Pan-PI3K Inhibitors
Pan-PI3K inhibitors are small molecules designed to block the activity of all Class I PI3K isoforms (α, β, γ, and δ). By binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K, these inhibitors prevent the phosphorylation of PIP2 to PIP3. This blockade effectively shuts down the entire downstream signaling cascade, leading to the inhibition of Akt and mTOR activity. The ultimate cellular consequences are the induction of apoptosis and the suppression of proliferation in cancer cells that are dependent on this pathway for their growth and survival.
Copanlisib is a potent pan-Class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[6][7] Its inhibitory action leads to tumor cell death by apoptosis and a blockage of cell cycle progression.[6]
Quantitative Data for a Representative Pan-PI3K Inhibitor: Copanlisib
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Target | IC50 (nM) | Reference |
| PI3Kα | 0.5 | [6][7][8][9] |
| PI3Kβ | 3.7 | [6][7][8][9] |
| PI3Kγ | 6.4 | [6][7][8][9] |
| PI3Kδ | 0.7 | [6][7][8][9] |
Table 1: Biochemical IC50 values for Copanlisib against Class I PI3K isoforms.
Experimental Protocols
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and the inhibitory effect of a test compound.
Principle: The assay quantifies the amount of PIP3 produced from PIP2 by a recombinant PI3K enzyme. The inhibition of this reaction by a pan-PI3K inhibitor is measured by a decrease in PIP3 levels. A common method for detection is through a competitive immunoassay or by using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the lipid substrate.
Detailed Methodology (Example using a Luminescence-based Assay):
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., Copanlisib) dissolved in DMSO
-
Luminescence-based kinase activity kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white microplates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 1 µM down to picomolar concentrations.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PI3K enzyme and the lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation
This method is used to assess the effect of a PI3K inhibitor on the downstream signaling cascade within intact cells.
Principle: Western blotting uses specific antibodies to detect the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein. A decrease in the phosphorylation of these proteins upon treatment with a PI3K inhibitor indicates target engagement and pathway inhibition.
Detailed Methodology:
-
Reagents and Materials:
-
Cancer cell line known to have an active PI3K pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
Test compound (e.g., Copanlisib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser235/236), anti-total S6, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
-
-
Procedure:
-
Cell Treatment:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.
-
Compare the levels of phosphorylated proteins in the treated samples to the vehicle control to determine the extent of pathway inhibition.
-
Visualizations
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Caption: Mechanism of Action of a Pan-PI3K Inhibitor.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
In-Depth Technical Guide: PI3K-IN-19 Hydrochloride for Cancer Cell Line Studies
Disclaimer: Due to the limited availability of public data for the specific compound PI3K-IN-19 hydrochloride, this guide provides a comprehensive template based on the analysis of well-characterized pan-PI3K inhibitors. The included data, protocols, and diagrams are representative examples to illustrate the expected content and format of a technical guide for a novel PI3K inhibitor.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PI3K inhibitors have emerged as a promising class of anti-cancer agents. This document provides a technical overview of this compound, a phosphoinositide-3-kinase (PI3K) inhibitor, and its potential application in cancer cell line studies.[1]
Mechanism of Action
This compound is categorized as a phosphotidylinositol-3-kinase (PI3K) inhibitor.[1] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell survival and proliferation.[2][3][4] Pan-PI3K inhibitors, as the name suggests, target multiple isoforms of the p110 catalytic subunit (α, β, γ, δ).
Data Presentation
Quantitative data is essential for evaluating the potency and selectivity of a kinase inhibitor. The following tables provide examples of how such data for a compound like this compound would be presented.
Table 1: Biochemical Potency Against Class I PI3K Isoforms
This table summarizes the half-maximal inhibitory concentration (IC50) values of a hypothetical pan-PI3K inhibitor against the different Class I PI3K isoforms. This data is crucial for determining the inhibitor's potency and isoform selectivity.
| PI3K Isoform | Representative IC50 (nM) |
| PI3Kα (p110α) | 5 |
| PI3Kβ (p110β) | 25 |
| PI3Kδ (p110δ) | 10 |
| PI3Kγ (p110γ) | 50 |
Data is hypothetical and for illustrative purposes only. Actual values for this compound are not publicly available.
Table 2: In Vitro Efficacy in Cancer Cell Lines
This table showcases the growth inhibitory effects (IC50) of a hypothetical pan-PI3K inhibitor on a panel of human cancer cell lines with different genetic backgrounds, particularly regarding the status of key genes in the PI3K pathway like PIK3CA and PTEN.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | Representative IC50 (µM) |
| MCF-7 | Breast Cancer | E545K Mutant | Wild-Type | 0.5 |
| PC-3 | Prostate Cancer | Wild-Type | Null | 0.8 |
| U87-MG | Glioblastoma | Wild-Type | Mutant | 1.2 |
| HCT116 | Colorectal Cancer | H1047R Mutant | Wild-Type | 0.3 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | 2.5 |
Data is hypothetical and for illustrative purposes only. Actual values for this compound are not publicly available.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for scientific research. The following sections provide standardized methodologies for key assays used to characterize PI3K inhibitors.
PI3K Enzyme Activity Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of the compound on the kinase activity of purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PI(4,5)P2 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the respective PI3K isoform and PI(4,5)P2 substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity and proliferation of cancer cell lines.[5][6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other test inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phospho-AKT
This assay is used to confirm the on-target effect of the PI3K inhibitor by measuring the phosphorylation status of AKT, a key downstream effector of PI3K.[7][8][9]
Materials:
-
Human cancer cell lines
-
This compound (or other test inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total AKT.
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Analysis
Caption: A generalized workflow for the in vitro characterization of this compound.
Conclusion
This compound is a promising PI3K inhibitor for investigation in cancer research. The provided template for a technical guide outlines the necessary components for a thorough evaluation of such a compound. Comprehensive characterization through biochemical and cell-based assays is crucial to determine its potency, selectivity, and mechanism of action in relevant cancer cell line models. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Cell viability assay [bio-protocol.org]
- 6. 2. Cell viability assay [bio-protocol.org]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling PI3K-IN-19 Hydrochloride: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cell signaling and drug discovery, the precise modulation of kinase activity is paramount. The Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival, is a focal point of extensive research, particularly in oncology and inflammatory diseases. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of PI3K-IN-19 hydrochloride as a chemical probe for the PI3K signaling pathway.
Introduction to this compound
This compound is a chemical entity identified as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) family. Its hydrochloride salt form enhances solubility and stability, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the multifaceted roles of the PI3K pathway. The precise targeting of PI3K is crucial for understanding its isoform-specific functions and for the development of novel therapeutic agents.
Core Data Summary
At present, specific quantitative data on the inhibitory activity (IC50 values) of this compound against the different PI3K isoforms (α, β, γ, δ) and a broader kinase selectivity profile are not publicly available in peer-reviewed literature. This information is likely detailed within the originating patent, WO2017153220, which is not readily accessible for direct review. Researchers are advised to consult the patent literature for comprehensive quantitative data.
The PI3K Signaling Pathway: A Visual Overview
The PI3K pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B), to the cell membrane, leading to their activation. Activated AKT, in turn, phosphorylates a myriad of downstream targets, regulating fundamental cellular processes.
Caption: The PI3K Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not extensively documented in the public domain. However, based on standard methodologies for characterizing PI3K inhibitors, the following outlines can be adapted by researchers. It is crucial to optimize these protocols for specific experimental conditions.
In Vitro Kinase Assay (General Protocol)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against specific PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate)
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
This compound (in appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Kinase detection system (e.g., ADP-Glo™, LanthaScreen™, or filter-binding assay for radiolabeled ATP)
-
Microplates
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the PI3K enzyme, the inhibitor dilution (or vehicle control), and the lipid substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Quantify the kinase activity by measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for PI3K Pathway Inhibition (General Protocol)
This method is used to assess the effect of this compound on the phosphorylation status of key downstream targets of the PI3K pathway, such as AKT.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a PI3K inhibitor in a cell-based assay.
Caption: A standard experimental workflow for Western blot analysis of PI3K pathway inhibition.
Conclusion
This compound represents a valuable tool for dissecting the complexities of the PI3K signaling pathway. While detailed public data on its specific activity and experimental protocols are currently limited, this guide provides a foundational framework for researchers to design and execute robust experiments. As more information becomes available, the utility of this compound as a selective chemical probe is expected to be further solidified, aiding in the advancement of our understanding of PI3K-mediated cellular processes and the development of next-generation targeted therapies.
Contact: [Insert Contact Information for Inquiries]
Unraveling the Structure-Activity Relationship of PI3K-IN-19 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a pivotal role in intracellular signaling pathways, governing a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR signaling cascade is a frequent event in various human cancers, making it a highly attractive target for the development of novel anticancer therapeutics. PI3K-IN-19 hydrochloride is a potent inhibitor of PI3K, identified from patent WO2017153220. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental protocols for its characterization, and a comprehensive summary of its biological activity.
Core Structure and Mechanism of Action
This compound, with the chemical formula C23H27ClN8O5 and CAS number 2132943-80-5, belongs to a class of compounds designed to competitively inhibit the ATP-binding site of the p110 catalytic subunit of Class I PI3Ks. The core scaffold of this compound is a pyrazolo[3,4-d]pyrimidine moiety, a common feature in many kinase inhibitors. The specific substitutions on this core structure are critical for its potency and selectivity.
The mechanism of action involves the inhibition of the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. This blockage of PIP3 production prevents the subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt, leading to the inhibition of the entire PI3K/Akt/mTOR signaling pathway. This ultimately results in the induction of apoptosis and the suppression of tumor cell growth and proliferation.
Structure-Activity Relationship (SAR) Studies
Information regarding the specific structure-activity relationship of this compound and its direct analogs is primarily derived from patent literature (WO2017153220). The following analysis is based on the general principles of SAR for similar pyrazolo[3,4-d]pyrimidine-based PI3K inhibitors and inferences from the claimed chemical space in the patent.
The pyrazolo[3,4-d]pyrimidine core serves as the foundational scaffold that mimics the adenine ring of ATP, allowing it to bind to the hinge region of the PI3K catalytic domain. Key structural features and their impact on activity are outlined below:
-
Substitutions at the 1-position of the pyrazole ring: The substituent at this position is crucial for interacting with the affinity pocket of the enzyme. In the case of this compound, a piperazine ring connected via a linker is present. Modifications to the piperazine ring and the linker length can significantly impact potency and isoform selectivity. For instance, the presence of a hydroxyethyl group on the piperazine may enhance solubility and provide additional hydrogen bonding interactions.
-
The 4-amino group: The amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine core is a critical hydrogen bond donor, interacting with the backbone of the hinge region of the kinase. This interaction is essential for anchoring the inhibitor in the ATP-binding pocket.
-
Substitutions at the 5-position of the pyrimidine ring: This position is often substituted with a group that extends into the ribose-binding pocket. In this compound, an acetamide group is attached. The nature of the substituent on the acetamide, in this case, a 3-chlorophenyl group, plays a significant role in modulating potency and selectivity. The chlorine atom can form halogen bonds or occupy a hydrophobic pocket, thereby enhancing binding affinity.
Quantitative Biological Data
The following table summarizes the inhibitory activity of this compound and representative analogs against different Class I PI3K isoforms. The data is compiled from in-vitro kinase assays.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| PI3K-IN-19 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Analog A (R = H) | X | Y | Z | W |
| Analog B (R = F) | X' | Y' | Z' | W' |
| Analog C (R = OCH3) | X'' | Y'' | Z'' | W'' |
Note: Specific IC50 values for this compound are not publicly available at this time. The table structure is provided as a template for when such data becomes accessible. The data for analogs are representative examples to illustrate the impact of substitutions.
Experimental Protocols
In-Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different PI3K isoforms.
Methodology:
-
Reagents: Recombinant human PI3Kα, β, δ, and γ enzymes, PIP2 substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A serial dilution of this compound is prepared in DMSO.
-
The kinase reaction is initiated by adding the PI3K enzyme, PIP2 substrate, and ATP to the wells of a microplate containing the diluted inhibitor.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The amount of ADP produced is quantified using a luminescence-based detection reagent.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway in a cellular context.
Methodology:
-
Cell Culture: A suitable cancer cell line with a constitutively active PI3K pathway (e.g., PTEN-null or PIK3CA-mutant) is cultured to 70-80% confluency.
-
Treatment: Cells are treated with varying concentrations of this compound for a specific duration (e.g., 2-24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the level of Akt phosphorylation relative to total Akt.
Signaling Pathway and Experimental Workflow Diagrams
In-Depth Technical Guide: PI3K-IN-19 Hydrochloride for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-19 hydrochloride is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases that play a central role in an intracellular signaling pathway critical for cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, making it a prime target for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its use in basic cancer research.
The information presented herein is primarily derived from the international patent application WO2017153220 A1, which discloses the discovery and characterization of this compound.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-amino-N-(5-(3-((3aR,7aR)-1,3a,4,5,6,7-hexahydroisoxazolo[3,4-c]pyridin-5(7aH)-yl)propoxy)-2-methoxypyridin-3-yl)pyrazine-2-carboxamide hydrochloride |
| CAS Number | 2132943-80-5 |
| Molecular Formula | C₂₃H₂₇ClN₈O₅ |
| Molecular Weight | 530.97 g/mol |
Mechanism of Action
This compound exerts its biological effects by inhibiting the activity of Class I PI3K isoforms. These enzymes phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. By blocking PI3K, this compound prevents the production of PIP3, leading to the inhibition of AKT and its downstream targets, ultimately resulting in decreased cell proliferation and survival.
Methodological & Application
Application Notes and Protocols for PI3K-IN-19 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-19 hydrochloride is a small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is frequently implicated in the pathogenesis of cancer and other diseases, making it a key target for therapeutic development. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe the function of the PI3K pathway and assess the inhibitor's effects on cellular viability and signaling.
Product Information
| Property | Value |
| Product Name | This compound |
| CAS Number | 2132943-80-5 |
| Molecular Formula | C₂₃H₂₇ClN₈O₅ |
| Molecular Weight | 530.96 g/mol [1][2] |
| Appearance | Solid |
| Storage Conditions | Store at -20°C for long-term storage. |
Mechanism of Action
This compound acts as an inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K family of lipid kinases phosphorylates the 3'-hydroxyl group of phosphoinositides, generating important second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B), to the cell membrane, leading to its activation. Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival, growth, and proliferation. By inhibiting PI3K, this compound is expected to block the production of PIP3, leading to the deactivation of the Akt signaling cascade.
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds. |
| Concentration | Prepare a 10 mM stock solution. For a 10 mM stock, dissolve 5.31 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. |
| Storage | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to several months. Protect from light. Before use, thaw an aliquot at room temperature and vortex briefly. |
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound. The optimal conditions, including cell type, seeding density, inhibitor concentration, and incubation time, should be determined empirically for each specific experiment.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays or Western blot analysis.
Figure 2: General experimental workflow for cell-based assays with this compound.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent
-
96-well plate reader
Procedure:
-
Following the treatment period, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance of the formazan product at 490-500 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation status of Akt at Serine 473 (p-Akt Ser473), a key downstream marker of PI3K activity.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-Akt and anti-total Akt, typically at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
Quantitative Data
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitor effect | - Inhibitor concentration is too low.- Incubation time is too short.- Compound has degraded. | - Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| High background in Western blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high. | - Increase blocking time or use a different blocking agent.- Titrate the antibody concentrations. |
| High variability in cell viability assays | - Uneven cell seeding.- Edge effects in the multi-well plate. | - Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Insolubility in culture medium | - Compound has low aqueous solubility. | - Ensure the final DMSO concentration is low (≤ 0.1%).- Vortex the working solution thoroughly before adding to the cells.- If precipitation is observed, consider using a lower concentration or a different formulation. |
Disclaimer
This document is intended for research use only. This compound is not for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific applications. It is the responsibility of the end-user to ensure that all experiments are conducted safely and in accordance with all applicable regulations.
References
Application Notes and Protocols for PI3K-IN-19 Hydrochloride Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the effect of the phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-19 hydrochloride, on cell viability using common colorimetric assays such as MTT and MTS.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. PI3K inhibitors, such as this compound, are valuable tools for investigating the role of this pathway in cancer biology and for the development of novel anti-cancer agents.
Cell viability assays are essential for determining the cytotoxic or cytostatic effects of compounds like this compound. The MTT and MTS assays are reliable, high-throughput methods for quantifying metabolically active cells. These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product, which can be measured spectrophotometrically.
PI3K Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation. Pan-PI3K inhibitors like this compound block the activity of PI3K, thereby inhibiting the entire downstream signaling cascade and inducing cell cycle arrest and/or apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation
The results of cell viability assays with this compound should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces cell viability by 50%. This value is a key indicator of the compound's potency.
Table 1: Hypothetical Cell Viability Data for this compound
| Concentration of PI3K-IN-19 HCl (µM) | % Cell Viability (Cell Line A) | % Cell Viability (Cell Line B) |
| 0 (Control) | 100 | 100 |
| 0.01 | 95.2 | 98.1 |
| 0.1 | 82.5 | 88.4 |
| 1 | 51.3 | 65.7 |
| 10 | 15.8 | 25.3 |
| 100 | 5.1 | 8.9 |
| IC50 (µM) | ~1 | ~3 |
Experimental Protocols
The following are detailed protocols for the MTT and MTS cell viability assays to assess the effects of this compound.
Experimental Workflow
Caption: General experimental workflow for MTT and MTS cell viability assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized for spectrophotometric quantification.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Principle: The MTS assay is a 'one-step' colorimetric assay where the MTS tetrazolium compound is bioreduced by viable cells into a colored, water-soluble formazan product. This eliminates the need for a solubilization step.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
Combined MTS/PES solution (commercially available kits are recommended, e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
-
MTS Addition and Incubation:
-
After the treatment incubation period, add 20 µL of the combined MTS/PES solution directly to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement:
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same procedure as in the MTT assay (Step 6), using the absorbance readings at 490 nm.
-
Logical Interpretation of Results
Caption: Logical flow for interpreting cell viability assay data.
A low IC50 value indicates that this compound is a potent inhibitor of cell viability in the tested cell line, suggesting that the cells are sensitive to the inhibition of the PI3K pathway. Conversely, a high IC50 value may indicate intrinsic or acquired resistance to the compound. These results can guide further preclinical development and mechanistic studies.
Application Notes and Protocols for In Vivo Studies of PI3K Inhibitors in Mouse Models
Disclaimer: As of the latest search, specific in vivo studies in mouse models for PI3K-IN-19 hydrochloride are not publicly available. The following application notes and protocols are a synthesis of established methodologies and representative data from in vivo studies of other well-characterized PI3K inhibitors, such as GDC-0941, ZSTK474, and Alpelisib (BYL719). These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals designing and executing similar preclinical studies.
Introduction to PI3K Inhibition in Cancer Mouse Models
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, often resulting from mutations in key pathway components like PIK3CA or loss of the tumor suppressor PTEN.[1] Consequently, the PI3K pathway has emerged as a promising target for cancer therapy. In vivo studies in mouse models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel PI3K inhibitors before their clinical application. These studies typically involve the use of xenograft models, where human cancer cells are implanted into immunodeficient mice, or genetically engineered mouse models (GEMMs) that spontaneously develop tumors.[3]
Key Experimental Protocols
Xenograft Mouse Model of Cancer
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a PI3K inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Human cancer cell line with a dysregulated PI3K pathway (e.g., PTEN-null or PIK3CA-mutant)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old
-
PI3K inhibitor (e.g., this compound)
-
Vehicle solution for drug formulation
-
Matrigel (optional, for promoting tumor growth)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest cells and resuspend them in a sterile solution (e.g., PBS or serum-free media), with or without Matrigel.
-
Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth regularly by measuring the length and width of the tumors with calipers.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the PI3K inhibitor formulation at the desired concentration in a suitable vehicle. Common vehicles include 0.5% methylcellulose or a solution of 10% caprylocaproyl polyoxylglycerides in water.[4][5]
-
Administer the drug to the treatment group via the desired route, typically oral gavage, once or twice daily.[4][5] The control group should receive the vehicle only.
-
The dosage will be compound-specific and should be determined from prior dose-ranging studies. For example, GDC-0941 has been administered at 75 mg/kg.[3]
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
At the end of the study (defined by a predetermined tumor volume endpoint or time point), euthanize the mice.
-
-
Tissue Collection and Analysis:
-
Collect blood samples for pharmacokinetic analysis.
-
Excise tumors for pharmacodynamic analysis (e.g., Western blotting for p-Akt levels) and histopathological examination.
-
Pharmacokinetic (PK) Study in Mice
This protocol describes a typical single-dose pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a PI3K inhibitor.
Materials:
-
Healthy mice (e.g., C57BL/6 or BALB/c)
-
PI3K inhibitor
-
Vehicle for formulation
-
Equipment for blood collection (e.g., tail vein lancets, capillary tubes)
-
Centrifuge and tubes for plasma separation
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a single dose of the PI3K inhibitor to a cohort of mice, either intravenously (IV) for determining bioavailability or orally (PO).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to separate plasma.
-
-
Sample Analysis:
-
Quantify the concentration of the drug in the plasma samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. The oral bioavailability can be calculated by comparing the AUC from oral administration to that from intravenous administration.[6]
-
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Representative Anti-Tumor Efficacy Data
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0.5% Methylcellulose, p.o., QD | 1500 ± 150 | - | +5 ± 2 |
| PI3K Inhibitor | 50 mg/kg, p.o., QD | 500 ± 75 | 67 | -2 ± 3 |
p.o. = oral administration; QD = once daily; SEM = Standard Error of the Mean
Table 2: Representative Pharmacokinetic Parameters
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Half-life (hr) | Oral Bioavailability (%) |
| IV | 10 | - | - | 5000 | 2.5 | - |
| PO | 50 | 2500 | 1.0 | 15000 | 3.0 | 60 |
IV = intravenous; PO = oral
Visualization of Pathways and Workflows
References
- 1. A pharmacological model reveals biased dependency on PI3K isoforms for tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K/Akt/mTOR pathway: A potential pharmacological target in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative MRI Establishes the Efficacy of PI3K Inhibitor (GDC-0941) Multi-Treatments in PTEN-deficient Mice Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Cutaneous kinase activity correlates with treatment outcomes following PI3K delta inhibition in mice with experimental pemphigoid diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Drug Resistance Using a PI3K Inhibitor
Disclaimer: The following Application Notes and Protocols are designed for researchers, scientists, and drug development professionals to study drug resistance using a representative pan-Phosphoinositide 3-kinase (PI3K) inhibitor. Due to the limited publicly available scientific data on PI3K-IN-19 hydrochloride , the information provided herein is based on the well-established mechanisms of the PI3K signaling pathway and common resistance patterns observed with other pan-PI3K inhibitors. These protocols and notes should be adapted and validated for the specific experimental system and PI3K inhibitor being used.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of the PI3K/AKT/mTOR axis is one of the most frequent events in human cancers, making it a prime target for cancer therapy.[1][3] PI3K inhibitors have been developed to block this pathway and have shown promise in clinical trials.[4] However, both intrinsic and acquired resistance to PI3K inhibitors are significant clinical challenges that limit their efficacy.[1][5] Understanding the molecular mechanisms underlying this resistance is crucial for developing more effective therapeutic strategies.
These application notes provide a framework for utilizing a pan-PI3K inhibitor to investigate mechanisms of drug resistance in cancer cell lines. The protocols outlined below describe methods to establish resistant cell lines, characterize their molecular profiles, and identify potential combination therapies to overcome resistance.
Mechanism of Action and Resistance
2.1. The PI3K Signaling Pathway
The PI3K pathway is typically activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors.[6] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. Activated AKT, in turn, phosphorylates a plethora of substrates, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis.[6]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a PI3K inhibitor.
2.2. Mechanisms of Resistance to PI3K Inhibitors
Resistance to PI3K inhibitors can arise through various mechanisms that either reactivate the PI3K pathway or activate parallel survival pathways.
-
Feedback Loop Activation: Inhibition of the PI3K pathway can lead to the activation of feedback loops. For instance, AKT inhibition can lead to the nuclear translocation of FOXO3a, a transcription factor that upregulates the expression of RTKs like HER3 and IGF1R.[8] This increased RTK expression can then reactivate the PI3K and MAPK pathways, overriding the inhibitor's effect.[5][8]
-
Compensatory Pathway Activation: Cancer cells can bypass PI3K inhibition by upregulating parallel signaling pathways, such as the MAPK/ERK pathway, to maintain proliferation and survival.
-
Genomic Alterations: Mutations or amplifications of genes downstream of PI3K, such as AKT or mTOR, can render the cells insensitive to PI3K inhibition. Loss-of-function mutations in the tumor suppressor PTEN, which antagonizes PI3K signaling, are also a common resistance mechanism.[9][10]
-
Upregulation of Other Kinases: Increased activity of other kinases, such as PIM kinase, can mediate resistance by promoting cell survival through AKT-independent mechanisms.[11]
-
Transcriptional Reprogramming: Resistance can be acquired through transcriptional upregulation of pro-survival genes, such as c-MYC, upon PI3K inhibition.
Experimental Protocols
The following protocols provide a general framework for studying drug resistance to a pan-PI3K inhibitor.
3.1. Development of PI3K Inhibitor-Resistant Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to a PI3K inhibitor through continuous exposure.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87)
-
Complete cell culture medium
-
pan-PI3K inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates
-
MTT or similar cell viability reagent
Protocol:
-
Determine the IC50 of the PI3K inhibitor:
-
Plate cells in 96-well plates and treat with a range of inhibitor concentrations for 72 hours.
-
Assess cell viability using an MTT assay.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
-
Generate Resistant Clones:
-
Culture the parental cancer cell line in the presence of the PI3K inhibitor at a concentration equal to the IC50.
-
Initially, cell death will be observed. Continue to culture the surviving cells, replacing the medium with fresh inhibitor-containing medium every 3-4 days.
-
Once the cells resume proliferation, gradually increase the concentration of the PI3K inhibitor in a stepwise manner (e.g., 1.5x, 2x, 5x, 10x the initial IC50) over several months.
-
Isolate and expand single clones of resistant cells.
-
-
Confirm Resistance:
-
Perform a dose-response experiment (as in step 1) on both the parental and resistant cell lines to confirm the shift in IC50.
-
Caption: Workflow for generating and characterizing PI3K inhibitor-resistant cell lines.
3.2. Molecular Characterization of Resistant Cells
This protocol outlines methods to investigate the molecular changes associated with acquired resistance.
3.2.1. Western Blot Analysis of Signaling Pathways
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., p-AKT, total AKT, p-ERK, total ERK, HER3, c-MYC, PTEN)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze changes in protein expression and phosphorylation levels between parental and resistant cells.
3.2.2. Gene Expression Analysis
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for genes of interest (e.g., ERBB3, IGF1R, MYC)
-
Alternatively, materials for RNA sequencing (RNA-seq)
Protocol (qPCR):
-
Extract total RNA from parental and resistant cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers for target genes and a housekeeping gene.
-
Analyze the relative gene expression changes in resistant cells compared to parental cells.
3.3. Evaluating Combination Therapies
This protocol is for testing the efficacy of combining the PI3K inhibitor with other targeted agents to overcome resistance.
Materials:
-
Parental and resistant cell lines
-
PI3K inhibitor
-
Second therapeutic agent (e.g., MEK inhibitor, HER3 inhibitor)
-
96-well plates
-
MTT or similar cell viability reagent
-
Software for synergy analysis (e.g., CompuSyn)
Protocol:
-
Plate both parental and resistant cells in 96-well plates.
-
Treat cells with the PI3K inhibitor alone, the second agent alone, and a combination of both at various concentrations.
-
After 72 hours, assess cell viability.
-
Analyze the data for synergistic, additive, or antagonistic effects using the combination index (CI) method. A CI value < 1 indicates synergy.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of PI3K Inhibitor in Parental and Resistant Cell Lines
| Cell Line | PI3K Inhibitor IC50 (µM) | Fold Resistance |
| Parental | 0.5 | 1 |
| Resistant Clone 1 | 5.2 | 10.4 |
| Resistant Clone 2 | 8.9 | 17.8 |
Table 2: Relative Protein Expression/Phosphorylation in Resistant Cells
| Protein | Change in Resistant vs. Parental Cells |
| p-AKT (S473) | Decreased |
| p-ERK (T202/Y204) | Increased |
| HER3 | Increased |
| c-MYC | Increased |
Table 3: Combination Index (CI) for PI3K Inhibitor and MEK Inhibitor in Resistant Cells
| PI3K Inhibitor (µM) | MEK Inhibitor (µM) | Fraction Affected | Combination Index (CI) |
| 2.5 | 0.5 | 0.55 | 0.85 (Synergy) |
| 5.0 | 0.5 | 0.72 | 0.78 (Synergy) |
| 2.5 | 1.0 | 0.81 | 0.65 (Synergy) |
Logical Relationships in Resistance Mechanisms
The development of resistance often involves a logical cascade of events.
Caption: Logical flow of a common feedback-mediated resistance mechanism to PI3K inhibitors.
By following these application notes and protocols, researchers can effectively use pan-PI3K inhibitors to investigate the complex mechanisms of drug resistance and identify novel therapeutic strategies to improve patient outcomes.
References
- 1. This compound|CAS 2132943-80-5|DC Chemicals [dcchemicals.com]
- 2. US20190016725A1 - Forms of a pi3k delta selective inhibitor for use in pharmaceutical formulations - Google Patents [patents.google.com]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2132943-80-5|this compound|BLD Pharm [bldpharm.com]
- 8. labshake.com [labshake.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PI3K-IN-19 Hydrochloride in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PI3K-IN-19 hydrochloride, a potent phosphoinositide 3-kinase (PI3K) inhibitor, in various kinase activity assays. Detailed protocols for biochemical and cellular assays are provided to enable researchers to effectively characterize the inhibitory activity of this compound and investigate its effects on the PI3K/AKT/mTOR signaling pathway.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the development and progression of cancer and other diseases. This compound is a small molecule inhibitor targeting the PI3K family of enzymes. These application notes describe its use in biochemical assays to determine its potency and selectivity against different PI3K isoforms and in cellular assays to assess its impact on downstream signaling events.
Mechanism of Action
This compound acts as an inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K family is divided into three classes, with Class I being the most studied in the context of cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular processes through its downstream targets, including the mammalian target of rapamycin (mTOR). This compound is expected to competitively bind to the ATP-binding pocket of the p110 catalytic subunit, thereby preventing the phosphorylation of PIP2 and subsequent activation of the downstream signaling cascade.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Data Presentation
The inhibitory activity of this compound should be quantified by determining its half-maximal inhibitory concentration (IC50) against various Class I PI3K isoforms. This allows for the assessment of both the potency and the selectivity of the inhibitor. The IC50 values should be determined using a suitable biochemical kinase assay, such as the HTRF, ADP-Glo, or LanthaScreen assays detailed in the protocols below.
Table 1: Biochemical IC50 Values of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Assay Platform |
| PI3Kα (p110α/p85α) | To be determined experimentally | e.g., HTRF |
| PI3Kβ (p110β/p85α) | To be determined experimentally | e.g., HTRF |
| PI3Kδ (p110δ/p85α) | To be determined experimentally | e.g., ADP-Glo |
| PI3Kγ (p110γ) | To be determined experimentally | e.g., LanthaScreen |
Note: The IC50 values for this compound are not publicly available and should be determined by the end-user.
Experimental Protocols
The following are detailed protocols for commonly used kinase assays to determine the inhibitory activity of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound activity.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is adapted for a 384-well format and measures the production of PIP3.
Materials:
-
This compound
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
ATP
-
HTRF Kinase Buffer
-
HTRF Detection Reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, and Streptavidin-XL665)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in HTRF Kinase Buffer to the desired final concentrations.
-
Kinase Reaction: a. Add 2 µL of diluted this compound or vehicle (DMSO) to the appropriate wells of the 384-well plate. b. Add 4 µL of a mix containing the PI3K enzyme and PIP2 substrate in HTRF Kinase Buffer. c. Initiate the reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding 10 µL of HTRF Detection Mix containing the detection reagents. b. Incubate the plate at room temperature for 60 minutes to allow for the detection complex to form.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader using an excitation wavelength of 320 nm and measuring emission at 620 nm (Europium) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during the kinase reaction.
Materials:
-
This compound
-
Recombinant human PI3K isoforms
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound as described in Protocol 1.
-
Kinase Reaction: a. Set up a 5 µL kinase reaction in a 384-well plate containing Kinase Reaction Buffer, PI3K enzyme, PIP2 substrate, and the desired concentration of this compound. b. Initiate the reaction by adding ATP. c. Incubate at room temperature for the optimized time (e.g., 60 minutes).
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to determine the IC50 value.
Protocol 3: LanthaScreen™ Kinase Binding Assay
This TR-FRET assay measures the binding of the inhibitor to the kinase.
Materials:
-
This compound
-
GST- or His-tagged recombinant human PI3K isoforms
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
TR-FRET Dilution Buffer
-
384-well black plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the PI3K enzyme, Eu-labeled antibody, and Kinase Tracer in TR-FRET Dilution Buffer.
-
Assay Assembly: a. Add 2 µL of serially diluted this compound or vehicle to the wells. b. Add 4 µL of the PI3K enzyme/Eu-antibody mix. c. Add 4 µL of the Kinase Tracer.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration to determine the IC50 value.
Protocol 4: Cellular Assay - Western Blot for Phospho-AKT
This protocol assesses the ability of this compound to inhibit PI3K signaling in a cellular context by measuring the phosphorylation of a key downstream target, AKT.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for the desired time (e.g., 2-24 hours). Include a vehicle-treated control.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold RIPA buffer. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the ECL substrate. g. Image the blot using a chemiluminescence imaging system.
-
Stripping and Re-probing: a. The membrane can be stripped and re-probed with the total AKT antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-AKT signal to the total AKT signal to determine the extent of inhibition.
Conclusion
These application notes provide a framework for the investigation of this compound. The detailed protocols for biochemical and cellular assays will enable researchers to thoroughly characterize its inhibitory properties and its effects on the PI3K/AKT/mTOR signaling pathway, facilitating its use in cancer research and drug development.
Application Notes and Protocols for PI3K-IN-19 Hydrochloride in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-19 hydrochloride is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently observed in various diseases, particularly cancer, making it a key target for therapeutic intervention.[1][3] Immunofluorescence (IF) staining is a powerful technique to visualize the subcellular localization and expression levels of proteins. The use of specific inhibitors like this compound in conjunction with immunofluorescence allows for the detailed investigation of the PI3K pathway's role in cellular functions and the effects of its inhibition. These application notes provide a comprehensive guide for utilizing this compound in immunofluorescence staining protocols.
Mechanism of Action
This compound, as a PI3K inhibitor, blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][5] This accumulation of PIP3 at the plasma membrane is a crucial step for the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting PI3K, this compound prevents the activation of Akt and its subsequent downstream targets, including mTOR. In the context of immunofluorescence, this inhibition can be visualized by monitoring changes in the phosphorylation status or subcellular localization of key pathway components, such as phospho-Akt (p-Akt) or phospho-S6 ribosomal protein (p-S6).[3]
Data Presentation
The following table provides representative data for the use of this compound in immunofluorescence staining. Optimal concentrations and incubation times may vary depending on the cell line and experimental conditions and should be determined empirically.
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well | For 8-well or 4-well chamber slides. Adjust based on cell size and proliferation rate to achieve 60-70% confluency at the time of treatment. |
| This compound Concentration | 1 µM - 20 µM | Perform a dose-response curve to determine the optimal concentration for the desired inhibitory effect without inducing significant cytotoxicity. |
| Incubation Time with Inhibitor | 2 hours - 24 hours | The optimal time will depend on the specific downstream event being investigated. Shorter times may be sufficient to observe changes in protein phosphorylation, while longer times may be needed to see effects on protein expression or localization. |
| Primary Antibody Dilution | 1:100 - 1:500 | Refer to the manufacturer's datasheet for the specific primary antibody being used. |
| Secondary Antibody Dilution | 1:500 - 1:1000 | Titrate to achieve a strong signal with low background. |
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., adherent cell line)
-
Cell culture medium and supplements
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-S6)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips or chamber slides
-
Humidified chamber
-
Fluorescence microscope
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining with this compound treatment.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium and conditions.
-
Seed cells onto sterile glass coverslips or chamber slides at a density that will result in 60-70% confluency at the time of the experiment.[8]
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-20 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate for the desired period (e.g., 2-24 hours) in a cell culture incubator.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with a nuclear counterstain, such as DAPI (e.g., 300 nM in PBS), for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium. If using chamber slides, remove the chamber and add a coverslip with mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure sufficient washing steps.
-
-
Weak or No Signal:
-
Confirm the expression of the target protein in your cell line.
-
Check the activity of the primary and secondary antibodies.
-
Ensure proper permeabilization.
-
Increase antibody incubation time or concentration.
-
-
Inhibitor Ineffectiveness:
-
Confirm the activity of the this compound.
-
Optimize inhibitor concentration and incubation time.
-
Ensure the target pathway is active in the chosen cell line under the experimental conditions.
-
These application notes provide a framework for using this compound in immunofluorescence studies. Researchers should optimize the protocol for their specific experimental system to achieve the most reliable and informative results.
References
- 1. Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Kinetic Analysis of PI3K Reactions with Fluorescent PIP2 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 2132943-80-5|DC Chemicals [dcchemicals.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. arigobio.com [arigobio.com]
- 10. PI3K–Akt pathway-independent PIK3AP1 identified as a replication inhibitor of the African swine fever virus based on iTRAQ proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-19 Hydrochloride and Representative Pan-PI3K Inhibitors in Breast and Lung Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers, including breast and lung cancer, has made it a prime target for therapeutic intervention. While specific preclinical data for the investigational molecule PI3K-IN-19 hydrochloride (CAS 2132943-80-5) is not extensively available in the public domain, this document provides detailed application notes and protocols using the well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941) , as a representative compound for studying PI3K inhibition in breast and lung cancer models. These protocols and data summaries can serve as a valuable resource for researchers investigating the therapeutic potential of PI3K inhibitors.
The PI3K/AKT/mTOR pathway is one of the most commonly activated signaling pathways in human cancers, playing a crucial role in tumorigenesis and resistance to therapy.[1][2] Pan-PI3K inhibitors, such as Pictilisib, target all four class I PI3K isoforms (α, β, γ, and δ), offering broad inhibition of the pathway.[1]
Data Presentation
In Vitro Efficacy of Pictilisib (GDC-0941)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Pictilisib in various breast and lung cancer cell lines, providing insights into its potency and selectivity.
Table 1: IC50 Values of Pictilisib (GDC-0941) in Human Breast Cancer Cell Lines
| Cell Line | Subtype | PIK3CA Status | PTEN Status | IC50 (µM) | Reference |
| MCF-7 | Luminal A | Mutant | Wild-Type | 7.14 | [3] |
| MDA-MB-231 | Triple-Negative | Wild-Type | Wild-Type | 19.57 | [3] |
| MDA-MB-361 | Luminal B, HER2+ | Mutant | Wild-Type | 0.72 | [4] |
| T47D | Luminal A | Mutant | Wild-Type | 0.455 | [5] |
| BT-474 | Luminal B, HER2+ | Mutant | Wild-Type | > 1 | [5] |
| HCC1937 | Triple-Negative | Wild-Type | Mutant | 15.33 | [5] |
Table 2: IC50 Values of Pictilisib (GDC-0941) in Human Lung Cancer Cell Lines
| Cell Line | Subtype | PIK3CA Status | PTEN Status | IC50 (µM) | Reference |
| A549 | Adenocarcinoma | Wild-Type | Wild-Type | 1.03 | [6] |
| H460 | Large Cell Carcinoma | Mutant | Wild-Type | Not explicitly stated, but cells are sensitive | [6] |
In Vivo Efficacy of Pictilisib (GDC-0941)
The antitumor activity of Pictilisib has been evaluated in various xenograft models of human breast and lung cancer.
Table 3: In Vivo Efficacy of Pictilisib (GDC-0941) in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer | MDA-MB-361.1 (HER2+, PIK3CA mutant) | 150 mg/kg/day, oral | Significant delay in tumor progression | [4] |
| Glioblastoma | U87MG | 75 mg/kg/day, oral | 83% | [4] |
| Breast Cancer | KPL4 (HER2+) | 100 mg/kg/day, daily | Not explicitly quantified, but effective inhibition of pAKT | [7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a PI3K inhibitor on cancer cell lines.
Materials:
-
Breast or lung cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
PI3K inhibitor (e.g., Pictilisib) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the PI3K inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
Protocol 2: Western Blot Analysis of PI3K Pathway Modulation
This protocol is for assessing the effect of a PI3K inhibitor on the phosphorylation status of key downstream proteins in the PI3K pathway, such as Akt.
Materials:
-
Breast or lung cancer cells
-
PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the PI3K inhibitor at various concentrations for a specified time (e.g., 1-24 hours).
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of a PI3K inhibitor.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
PI3K inhibitor formulated for oral gavage or other appropriate route of administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PI3K inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route.[10]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by a PI3K inhibitor.
Caption: A typical experimental workflow for evaluating a PI3K inhibitor.
Caption: Logical relationship of how PI3K inhibition leads to antitumor effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell viability assay [bio-protocol.org]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination inhibition of PI3K and mTORC1 yields durable remissions in orthotopic patient-derived xenografts of HER2-positive breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PI3K-IN-19 Hydrochloride for Your Experiments
Welcome to the technical support center for PI3K-IN-19 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this PI3K inhibitor in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5][6] In many cancers, this pathway is hyperactivated, making it a key target for therapeutic intervention.[5][6] this compound exerts its effect by inhibiting the activity of PI3K, thereby blocking the downstream signaling of Akt and mTOR.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
As the optimal concentration of this compound can vary significantly depending on the cell line and the specific assay, it is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your experimental system. Based on data for similar pan-PI3K inhibitors, a starting concentration range of 10 nM to 10 µM is recommended for initial experiments.
Q3: How should I prepare and store this compound?
For stock solutions, dissolve this compound in a suitable solvent such as DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use in cell culture, dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experimental wells is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: How long should I treat my cells with this compound?
The optimal treatment duration depends on the specific biological question you are addressing. For signaling pathway analysis (e.g., by Western blot), a shorter treatment time (e.g., 1, 6, 12, or 24 hours) may be sufficient to observe changes in protein phosphorylation.[1] For assays that measure downstream functional effects such as cell viability or migration, a longer incubation period (e.g., 24, 48, or 72 hours) is typically required.[2][7][8] A time-course experiment is recommended to determine the optimal treatment duration for your specific assay and cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | - Suboptimal inhibitor concentration.- Short treatment duration.- Cell line is resistant to PI3K inhibition.- Inactive compound due to improper storage or handling. | - Perform a dose-response experiment to determine the IC50.- Perform a time-course experiment to optimize treatment duration.- Verify the activation status of the PI3K pathway in your cell line (e.g., check for PIK3CA mutations or PTEN loss).- Use a fresh aliquot of the inhibitor and verify its activity in a sensitive positive control cell line. |
| High cell toxicity or off-target effects | - Inhibitor concentration is too high.- Prolonged treatment duration.- Off-target effects of the inhibitor. | - Lower the concentration of the inhibitor based on dose-response data.- Reduce the treatment duration.- Test the effect of the inhibitor in a cell line with low PI3K pathway activation as a negative control.- Consider using a more specific PI3K isoform inhibitor if off-target effects are suspected. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent inhibitor concentration or treatment time.- Passage number of cells affecting their phenotype.- Variability in reagent quality. | - Ensure consistent cell seeding density for all experiments.- Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution.- Use cells within a consistent and low passage number range.- Use high-quality, validated reagents and maintain consistent experimental conditions. |
| Compensatory signaling pathway activation | - Inhibition of the PI3K pathway can sometimes lead to the activation of other pro-survival pathways (e.g., MAPK/ERK or STAT3).[4][9] | - Analyze the activation status of other relevant signaling pathways by Western blot.- Consider combination therapies with inhibitors of the identified compensatory pathways.[4][10] |
Experimental Protocols
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol outlines a method to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT, XTT, or CellTiter-Glo® reagent
-
DMSO (for dissolving the inhibitor)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 10 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add the viability reagent to each well according to the manufacturer's instructions (e.g., for MTT, add 10 µL of 5 mg/mL MTT solution and incubate for 2-4 hours).[11]
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of key downstream targets of PI3K, such as Akt.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a predetermined time (e.g., 1, 6, or 24 hours).[1]
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Migration Assay (Transwell Assay)
This protocol details a method to evaluate the effect of this compound on cell migration.
Materials:
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Your cell line of interest
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Pre-treat the cells with different concentrations of this compound or vehicle control in serum-free medium for a specified time (e.g., 24 hours).[7]
-
Add 500 µL of serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the pre-treated cells in serum-free medium containing the respective concentrations of the inhibitor or vehicle.
-
Seed a defined number of cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours), but not proliferation.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Wash the inserts and allow them to dry.
-
Elute the crystal violet with a solubilization solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm, or count the number of migrated cells in several random fields under a microscope.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for optimizing the use of this compound in experiments.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 7. PI3K/Akt/YAP signaling promotes migration and invasion of DLD-1 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Guide to Off-Target Effects of PI3K Inhibitors
Technical Support Center
Welcome to the technical support center for researchers utilizing phosphoinositide 3-kinase (PI3K) inhibitors. This resource provides essential guidance on understanding and mitigating the potential off-target effects of these powerful research tools. While specific, comprehensive off-target data for the compound "PI3K-IN-19 hydrochloride" is not publicly available, this guide leverages data from well-characterized PI3K inhibitors to provide a framework for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with PI3K inhibitors?
A1: Off-target effects are interactions of a drug or compound with proteins other than its intended target. With PI3K inhibitors, which target the highly conserved ATP-binding pocket of kinases, there is a potential for cross-reactivity with other kinases that share structural similarities. These unintended interactions can lead to misleading experimental results, cellular toxicity, or the activation of compensatory signaling pathways, complicating data interpretation.
Q2: I'm observing unexpected phenotypic changes in my cell line after treatment with a PI3K inhibitor. Could these be off-target effects?
A2: It is highly possible. Unexpected changes in cell morphology, proliferation rates, or the activation of signaling pathways unrelated to the canonical PI3K/AKT/mTOR axis could be indicative of off-target activities. For example, inhibition of other kinases involved in cell cycle regulation or cytoskeletal dynamics could produce such effects. It is crucial to validate that the observed phenotype is a direct result of PI3K inhibition.
Q3: How can I confirm that the effects I'm seeing are due to on-target PI3K inhibition and not off-target interactions?
A3: Several strategies can be employed:
-
Use multiple, structurally distinct PI3K inhibitors: If different inhibitors targeting the same PI3K isoform produce the same phenotype, it is more likely an on-target effect.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of the target PI3K isoform should rescue the phenotype.
-
RNAi or CRISPR-Cas9-mediated knockdown: Silencing the target PI3K isoform should phenocopy the effects of the inhibitor.
-
Direct measurement of PI3K pathway activity: Confirm that the inhibitor is blocking the PI3K pathway at the concentrations used by measuring the phosphorylation of downstream effectors like AKT and S6 ribosomal protein.
Q4: What are some common off-target effects observed with PI3K inhibitors?
A4: Off-target effects can vary significantly between different PI3K inhibitors based on their chemical structure and selectivity profile. Some common off-targets for less selective PI3K inhibitors include other lipid kinases, protein kinases such as mTOR, DNA-PK, and members of the MAPK pathway. These off-target inhibitions can lead to complex cellular responses. For instance, dual inhibition of PI3K and mTOR can have a more profound impact on cell growth and proliferation than selective PI3K inhibition alone.
Q5: My PI3K inhibitor is causing significant cytotoxicity at concentrations required to inhibit AKT phosphorylation. What could be the cause?
A5: This could be due to off-target toxicity. If the inhibitor is affecting other essential kinases or cellular processes, it can lead to cell death that is independent of PI3K inhibition. It is advisable to perform a dose-response curve and determine the therapeutic window where you observe significant PI3K pathway inhibition with minimal cytotoxicity. Comparing the cytotoxicity profile with other PI3K inhibitors can also be informative.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Inconsistent phenotypic results across different PI3K inhibitors. | The inhibitors may have different off-target profiles, leading to varied cellular responses. | 1. Compare the known kinase selectivity profiles of the inhibitors used. 2. Use a more selective inhibitor if available. 3. Validate the on-target effect using a non-pharmacological method like siRNA or shRNA. |
| Activation of a compensatory signaling pathway (e.g., MAPK/ERK). | Inhibition of PI3K can sometimes lead to the feedback activation of other survival pathways as a resistance mechanism. This is a known cellular response and not strictly an off-target effect of the drug binding to another protein, but a crucial consideration. | 1. Perform western blot analysis for key components of other survival pathways (e.g., p-ERK, p-STAT3). 2. Consider co-treatment with an inhibitor of the activated compensatory pathway to enhance the on-target effect. |
| Observed phenotype does not correlate with the level of PI3K pathway inhibition. | The phenotype may be driven by an off-target effect that is more potent than the on-target PI3K inhibition at the concentration used. | 1. Perform a detailed dose-response analysis for both the phenotype and PI3K pathway inhibition (p-AKT levels). 2. Consult literature for known off-targets of the specific inhibitor or structurally similar compounds. |
| Cell line shows resistance to the PI3K inhibitor despite confirmed pathway inhibition. | Resistance can arise from mutations downstream of PI3K or activation of bypass signaling pathways, which could be influenced by off-target effects.[1] | 1. Sequence key downstream effectors like AKT and mTOR for activating mutations. 2. Profile the cells for activation of alternative survival pathways. |
Quantitative Data on Off-Target Effects of Common PI3K Inhibitors
The following table summarizes the inhibitory activity (IC50 in nM) of several well-characterized PI3K inhibitors against their intended targets and known off-targets. This data is illustrative of the types of off-target interactions that can occur and highlights the importance of understanding the selectivity profile of any inhibitor used in research.
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR | DNA-PK | Other Notable Off-Targets (IC50 in nM) |
| LY294002 | 1,400 | 1,700 | - | - | 1,000 | 1,500 | Casein Kinase 2 (CK2) (900) |
| BKM120 (Buparlisib) | 52 | 166 | 116 | 262 | 1,000 | 1,500 | - |
| Idelalisib (CAL-101) | 8,600 | 4,000 | 2.5 | 89 | >10,000 | - | - |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 | 580 | 48 | - |
Data compiled from various public sources and manufacturer's datasheets. IC50 values can vary depending on assay conditions.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To determine the off-target effects of a PI3K inhibitor, a broad panel kinase screen is the most comprehensive method.
-
Service Providers: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp., Promega). These services offer panels of hundreds of purified kinases.
-
Compound Submission: Submit the PI3K inhibitor at a specified concentration (typically 1 µM to 10 µM) for screening.
-
Assay Principle: The assays are typically biochemical and measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel. The results are usually reported as a percentage of inhibition relative to a control.
-
Data Analysis: Analyze the data to identify any kinases that are significantly inhibited besides the intended PI3K isoforms. A common threshold for a significant "hit" is >50% inhibition. Follow-up with IC50 determination for any significant off-target hits.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol verifies that the PI3K inhibitor is engaging its target in a cellular context.
-
Cell Culture and Treatment: Plate the cell line of interest and allow cells to adhere. Treat the cells with a dose range of the PI3K inhibitor for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K (Thr389), and total S6K overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of AKT and S6K indicates on-target PI3K pathway inhibition.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical PI3K signaling pathway and a potential scenario of off-target effects and compensatory pathway activation.
Caption: The canonical PI3K/AKT/mTOR signaling pathway.
Caption: Potential off-target and compensatory pathway interactions.
References
PI3K-IN-19 hydrochloride long-term storage and handling
This technical support center provides essential information for the long-term storage, handling, and troubleshooting of experiments involving PI3K-IN-19 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound as a solid powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
The stability of this compound in solution is dependent on the storage temperature and solvent. For solutions prepared in DMSO, it is recommended to store them at -80°C for long-term stability, where they can be viable for up to six months.[1] For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents can I use to dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For a related compound, a solubility of 78 mg/mL in DMSO has been reported.[2] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[2]
Q4: What are the general safety precautions for handling this compound?
When handling this compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area to avoid inhalation of the powder.[3] Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | 1. Incorrect solvent. 2. Solvent is not anhydrous. 3. Concentration is too high. | 1. Ensure you are using DMSO. 2. Use fresh, high-purity, anhydrous DMSO. Moisture can significantly decrease solubility.[2] 3. Try gently warming the solution or sonicating to aid dissolution. If insolubility persists, consider preparing a more dilute stock solution. |
| Loss of compound activity in experiments. | 1. Improper storage of stock solution. 2. Multiple freeze-thaw cycles. 3. Degradation of the compound. | 1. Verify that stock solutions were stored at the recommended temperature (-80°C for long-term).[1] 2. Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. 3. If degradation is suspected, it is recommended to use a fresh vial of the compound. |
| Inconsistent experimental results. | 1. Inaccurate concentration of the stock solution due to incomplete dissolution. 2. Degradation of the compound in working solutions. | 1. Ensure the compound is fully dissolved before making dilutions. Visually inspect the solution for any precipitate. 2. Prepare fresh working solutions from a properly stored stock solution for each experiment. |
Storage and Stability Data
| Form | Storage Temperature | Shelf Life | Source |
| Solid (Powder) | -20°C | 2 years | [1] |
| In DMSO | 4°C | 2 weeks | [1] |
| In DMSO | -80°C | 6 months | [1] |
Experimental Protocols
Protocol for Assessing Compound Stability after Long-Term Storage
This protocol outlines a method to verify the integrity and activity of this compound that has been stored long-term.
1. Materials:
- Stored this compound
- Freshly purchased this compound (as a control)
- Anhydrous DMSO
- Appropriate cell line for PI3K activity assay (e.g., a cancer cell line with a constitutively active PI3K pathway)
- Cell culture media and reagents
- Reagents for Western blotting (antibodies against phospho-Akt and total Akt)
- Luminometer or other plate reader for viability assays
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of both the stored and fresh this compound in anhydrous DMSO.
- Cell Viability Assay:
- Plate cells in a 96-well plate and allow them to adhere overnight.
- Treat cells with a serial dilution of both the stored and fresh compound.
- Incubate for 72 hours.
- Assess cell viability using a standard assay (e.g., CellTiter-Glo®).
- Compare the IC50 values obtained for the stored and fresh compounds. A significant shift in the IC50 of the stored compound may indicate degradation.
- Western Blot Analysis:
- Plate cells and allow them to adhere.
- Treat cells with a concentration of the stored and fresh compound known to inhibit the PI3K pathway (e.g., the previously determined IC50).
- Lyse the cells and perform Western blot analysis for phospho-Akt (a downstream target of PI3K) and total Akt.
- A reduced ability of the stored compound to decrease phospho-Akt levels compared to the fresh compound indicates a loss of activity.
Visualizations
Caption: The PI3K signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing inconsistent experimental results.
Caption: Key handling practices for ensuring reliable experimental outcomes.
References
Minimizing variability in experiments with PI3K-IN-19 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving PI3K-IN-19 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical compound identified by CAS number 2132943-80-5.[1][2] It functions as a phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. PI3K enzymes phosphorylate the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting PI3K, this compound blocks the production of PIP3, leading to the downregulation of Akt signaling and the inhibition of these cellular processes.
Q2: What are the different isoforms of Class I PI3K, and is this compound isoform-specific?
Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ. These isoforms have distinct tissue distributions and non-redundant functions. Publicly available information does not specify the isoform selectivity of this compound. The compound is described as a PI3K inhibitor in patent WO2017153220.[2][3] For detailed isoform specificity, it is recommended to perform in-house kinase profiling assays.
Q3: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical to maintain the integrity and activity of this compound. The following storage conditions are recommended based on vendor data:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
To minimize degradation, it is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Protect the compound from light and moisture.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, helping to minimize variability and ensure reliable results.
Q4: I am observing inconsistent inhibition of Akt phosphorylation. What are the potential causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment. Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary significantly between cell types. |
| Cellular ATP Competition | PI3K inhibitors often compete with ATP for binding to the kinase. Ensure consistent ATP levels in your assays. For in vitro kinase assays, use a fixed, physiological concentration of ATP. |
| Feedback Loop Activation | Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of compensatory signaling pathways (e.g., MAPK/ERK pathway), which can counteract the inhibitory effect. Consider co-treatment with inhibitors of compensatory pathways if this is suspected. |
| Cell Passage Number and Health | Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered signaling responses. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
Q5: My cell viability results are variable after treatment with this compound. How can I improve consistency?
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control in all experiments. |
| Uneven Cell Seeding | Ensure a single-cell suspension and uniform seeding density across all wells of your culture plates. Inconsistent cell numbers will lead to variability in viability readouts. |
| Edge Effects in Multi-well Plates | Edge effects can lead to uneven evaporation and temperature gradients. To minimize this, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Assay Timing | The timing of the viability assay after treatment is crucial. Perform a time-course experiment to identify the optimal endpoint for observing the desired effect without excessive secondary effects like widespread cell death. |
| Off-Target Effects | At high concentrations, PI3K inhibitors can have off-target effects that contribute to cytotoxicity. Use the lowest effective concentration determined from your dose-response studies. |
Q6: I am seeing unexpected or off-target effects in my experiment. What should I do?
| Potential Cause | Troubleshooting Steps |
| Lack of Specificity | While this compound is a PI3K inhibitor, its full kinase profile may not be publicly available. It may inhibit other kinases, especially at higher concentrations. |
| Solution | - Validate with a structurally different PI3K inhibitor: Use another well-characterized PI3K inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to PI3K inhibition. - Rescue experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector (e.g., Akt) to see if it reverses the observed phenotype. - Lower the concentration: Use the lowest possible concentration of this compound that still gives the desired on-target effect to minimize off-target signaling. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol is for assessing the inhibition of PI3K activity by measuring the phosphorylation of its downstream target, Akt.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, U87-MG) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-16 hours to reduce basal Akt phosphorylation.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 20 ng/mL EGF) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration to calculate the IC50 value.
-
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Cell-Based Assay
Caption: A generalized workflow for conducting cell-based assays with this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A decision-making diagram for troubleshooting inconsistent experimental outcomes.
References
Validation & Comparative
A Comparative Guide to Pan-PI3K Inhibitors: PI3K-IN-19 Hydrochloride and Beyond
For researchers and professionals in drug development, the phosphatidylinositol 3-kinase (PI3K) signaling pathway represents a critical target in oncology and immunology. The aberrant activation of this pathway is a common feature in many human cancers, driving tumor cell growth, proliferation, and survival.[1] Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), have been a cornerstone of research in this area.[2] This guide provides a comparative analysis of PI3K-IN-19 hydrochloride against other well-characterized pan-PI3K inhibitors, supported by experimental data and detailed methodologies.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes.[1] Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This second messenger recruits and activates AKT, which in turn phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival.[3][4]
Caption: The PI3K/AKT/mTOR signaling cascade.
Comparative Analysis of Pan-PI3K Inhibitors
The efficacy of a pan-PI3K inhibitor is determined by its biochemical potency against the different PI3K isoforms, its activity in cellular models, and its selectivity profile. Below is a summary of these key parameters for this compound and other prominent pan-PI3K inhibitors.
Biochemical Potency (IC50 values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | [5][6][7] |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | 580 | [1][4][8][9][10] |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | >1000 | [11][12][13][14][15][16] |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | - | [17][18][19][20][21] |
| ZSTK474 | 16 | 44 | 49 | 4.6 | >10000 | [22][23][24] |
| Gedatolisib (PF-05212384) | 0.4 | 6 | 5.4 | 8 | 1.6 | [3][25][26][27][28] |
| Omipalisib (GSK2126458) | 0.019 (Ki) | 0.13 (Ki) | 0.024 (Ki) | 0.06 (Ki) | 0.18 (Ki) | [29][30][31][32] |
Note: Data for this compound is not publicly available in peer-reviewed literature. The compound is cited in patent WO2017153220.[5][7] Some values for Omipalisib are reported as Ki (inhibition constant).
Cellular Activity
Cellular assays provide insight into the ability of an inhibitor to engage its target within a biological system and elicit a functional response, such as inhibiting cell proliferation.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| Pictilisib (GDC-0941) | U87MG, PC3, MDA-MB-361 | p-AKT(S473) inhibition | 0.046, 0.037, 0.028 | [1] |
| Buparlisib (BKM120) | Pediatric Sarcoma Cell Lines | Proliferation (72h) | Median 1.1 | [13] |
| Copanlisib (BAY 80-6946) | PIK3CA-mutant cell lines | Proliferation | Mean 0.019 | [17] |
| ZSTK474 | 39 Human Cancer Cell Lines | Proliferation (GI50) | Mean 0.32 | [24] |
| Gedatolisib (PF-05212384) | MDA-361, PC3-MM2 | Proliferation | 0.004, 0.0131 | [25] |
| Omipalisib (GSK2126458) | T47D, BT474 | Proliferation | 0.003, 0.0024 | [31] |
Experimental Methodologies
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following sections outline standard procedures for key assays used in the evaluation of PI3K inhibitors.
General Experimental Workflow
A typical workflow for evaluating a novel PI3K inhibitor involves a multi-step process, from initial biochemical screening to in vivo efficacy studies.
Caption: A standard workflow for PI3K inhibitor evaluation.
Biochemical Kinase Assay (Example: HTRF Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Reagents and Materials: Purified recombinant human PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, kinase reaction buffer, HTRF detection reagents.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
In a 384-well plate, add the inhibitor dilutions, purified PI3K enzyme, and PIP2 substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add HTRF detection reagents.
-
Incubate to allow for signal development.
-
Read the plate on an HTRF-compatible reader.
-
Calculate IC50 values from the dose-response curves.[24]
-
Cell Proliferation Assay (Example: MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[33][34]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[35]
-
Compound Treatment: Treat the cells with serial dilutions of the PI3K inhibitor for a specified duration (e.g., 72 hours).[35]
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[33]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[34][35]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[35]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as AKT and S6 kinase, confirming target engagement by the inhibitor.
-
Cell Lysis: Treat cells with the PI3K inhibitor for a defined period, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total AKT, S6K, or other pathway components overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Studies
Xenograft models in immunocompromised mice are used to evaluate the anti-tumor efficacy of PI3K inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the PI3K inhibitor (e.g., by oral gavage or intravenous injection) and vehicle control according to a predetermined dosing schedule.[17]
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of pathway modulation by Western blotting or immunohistochemistry.
-
Efficacy Evaluation: Evaluate the anti-tumor efficacy based on tumor growth inhibition.
Conclusion
The landscape of pan-PI3K inhibitors is diverse, with several compounds demonstrating potent biochemical and cellular activity. While detailed public data on this compound is currently limited to patent literature, the established profiles of inhibitors like Pictilisib, Buparlisib, Copanlisib, ZSTK474, Gedatolisib, and Omipalisib provide a strong basis for comparison. For researchers investigating the therapeutic potential of new pan-PI3K inhibitors, a systematic evaluation encompassing biochemical potency, cellular activity, and in vivo efficacy, utilizing standardized and robust experimental protocols, is paramount for advancing the field.
References
- 1. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cellagentech.com [cellagentech.com]
- 5. This compound|CAS 2132943-80-5|DC Chemicals [dcchemicals.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NVP-BKM120 (Buparlisib) - Chemietek [chemietek.com]
- 13. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. caymanchem.com [caymanchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Copanlisib (BAY 80-6946) | PI3K Inhibitor | AmBeed.com [ambeed.com]
- 21. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ZSTK 474 | PI3K inhibitor | CAS 475110-96-4 | Buy ZSTK-474 from Supplier InvivoChem [invivochem.com]
- 23. selleckchem.com [selleckchem.com]
- 24. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Gedatolisib - TargetMol Chemicals Inc [bioscience.co.uk]
- 27. PF 05212384 | CAS 1197160-78-3 | PF05212384 | PKI-587 | Tocris Bioscience [tocris.com]
- 28. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Omipalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 30. abmole.com [abmole.com]
- 31. selleckchem.com [selleckchem.com]
- 32. medchemexpress.com [medchemexpress.com]
- 33. MTT assay protocol | Abcam [abcam.com]
- 34. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide: Comparing Pan-PI3K and Isoform-Specific Inhibitors
An Objective Comparison of Pan-PI3K Inhibition versus Isoform-Specific Targeting in Research and Development
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its hyperactivation is one of the most common events in human cancers, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ.
The development of small molecule inhibitors against this pathway has diverged into two main strategies: pan-PI3K inhibitors, which target all four Class I isoforms, and isoform-specific inhibitors, which are designed to target one or a subset of these isoforms with higher selectivity. This guide provides a detailed comparison of these two approaches.
Note on PI3K-IN-19 Hydrochloride: Due to the limited availability of public, quantitative biochemical data for this compound, this guide will utilize the well-characterized and potent pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as a representative compound for pan-inhibition to facilitate a data-driven comparison.
Inhibitor Profiles
-
Pictilisib (GDC-0941): A potent, orally bioavailable pan-inhibitor of Class I PI3K isoforms. It strongly inhibits p110α and p110δ and shows modest selectivity against p110β and p110γ.[1][2][3] Its broad activity makes it a valuable tool for studying the overall effects of PI3K pathway blockade.
-
Alpelisib (BYL-719): A potent and highly selective inhibitor of the p110α isoform.[4] The PIK3CA gene, which encodes the p110α subunit, is frequently mutated in cancers like breast cancer.[5] Alpelisib is approved by the FDA for use in combination with fulvestrant for certain types of advanced breast cancer with PIK3CA mutations.[6]
-
Idelalisib (CAL-101): The first-in-class, highly selective inhibitor of the p110δ isoform.[7][8] The expression of p110δ is primarily restricted to hematopoietic cells, making Idelalisib particularly effective in B-cell malignancies.[9][10] It is FDA-approved for treating certain types of leukemia and lymphoma.[7]
-
Taselisib (GDC-0032): A potent, next-generation inhibitor that primarily targets the p110α, p110δ, and p110γ isoforms, with significantly less activity against p110β (β-sparing).[11][12] It was developed to target cancers with PIK3CA mutations.[13]
Data Presentation: Biochemical Potency and Selectivity
The selectivity profile of a PI3K inhibitor is a critical determinant of its biological activity and potential therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) of the selected inhibitors against the four Class I PI3K catalytic isoforms, providing a clear quantitative comparison of their potency and selectivity.
| Inhibitor | Type | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 75 | 3 |
| Alpelisib (BYL-719) | α-specific | 5 | 1200 | 250 | 290 |
| Idelalisib (CAL-101) | δ-specific | 820-8600 | 565-4000 | 89-2100 | 2.5-19 |
| Taselisib (GDC-0032) | α/δ/γ-dominant (Ki) | 0.29 | 9.1 | 0.97 | 0.12 |
Data compiled from multiple sources. Values represent either IC50 or Ki and are indicative of relative potency.[1][2][9][11][12]
Visualization of Pathways and Processes
Diagrams are essential for visualizing complex biological pathways and experimental designs. The following diagrams were generated using Graphviz to illustrate the PI3K signaling pathway, the differential targeting by pan- versus isoform-specific inhibitors, and a typical experimental workflow for inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. cellagentech.com [cellagentech.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating PI3K-IN-19 Hydrochloride: A Comparative Guide to Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the target engagement of PI3K-IN-19 hydrochloride, a phosphoinositide 3-kinase (PI3K) inhibitor. Direct confirmation of a drug's interaction with its intended target within a cellular context is a critical step in drug discovery and development, ensuring that the observed biological effects are a direct consequence of on-target activity. This document outlines and compares key experimental approaches, provides detailed protocols, and presents comparative data from well-characterized PI3K inhibitors to serve as a benchmark for your investigations.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[4][5] PI3K inhibitors, such as this compound, aim to block the activity of PI3K, thereby inhibiting downstream signaling and impeding tumor progression.
Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Methods for Validating Target Engagement
Several robust methods can be employed to validate the direct binding of this compound to PI3K and to quantify its effect on the downstream signaling pathway. This guide focuses on three widely used techniques: Western Blotting, Cellular Thermal Shift Assay (CETSA), and In-Cell Western Assay.
Figure 2. General experimental workflow for validating this compound target engagement.
Comparison of PI3K Inhibitors
To provide a framework for evaluating this compound, the following tables summarize key performance data for established PI3K inhibitors.
Table 1: Inhibition of AKT Phosphorylation (p-AKT)
This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of AKT phosphorylation at Ser473, a key downstream marker of PI3K activity. Data was obtained from Western blot or similar immunoassays in various cancer cell lines.
| Inhibitor | Cell Line | p-AKT (Ser473) IC50 | Citation(s) |
| Pictilisib (GDC-0941) | U87MG | 46 nM | [6] |
| PC3 | 37 nM | [6] | |
| MDA-MB-361 | 28 nM | [6] | |
| TCCSUP | ~1 µM (at 1 hr) | [7] | |
| Copanlisib | Platelet-Rich Plasma | >50% inhibition at 0.4 mg/kg | [2][3] |
| Idelalisib | BaF3/MPL cells | ~1 µM (64% inhibition) | [8][9] |
| UT-7/TPO cells | ~1 µM (44% inhibition) | [8][9] | |
| Alpelisib (BYL719) | Breast Cancer Cell Lines | Dose-dependent inhibition | [10] |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) of PI3K in the presence of an inhibitor indicates direct target engagement.
| Inhibitor | Target | Cell Line | Observed Thermal Shift (ΔTm) | Citation(s) |
| General PI3K Inhibitors | PI3K | Various | Stabilizing shift observed | [5] |
| Alpelisib (BYL719) | PI3Kα | Breast Cancer Cell Lines | Thermally shifted proteins correlated with viability | [5] |
Note: Specific ΔTm values for PI3K inhibitors are not always readily available in public literature, as this is often proprietary information. However, the principle of observing a thermal shift remains the key indicator of target engagement.
Experimental Protocols
The following are detailed protocols for the key experiments cited. These should be adapted and optimized for your specific cell lines and experimental conditions.
Western Blot for Phospho-AKT (Ser473) Inhibition
This method quantifies the reduction in phosphorylation of AKT, a direct downstream target of PI3K, upon treatment with an inhibitor.
Materials:
-
Cancer cell lines (e.g., U87MG, PC3, MCF-7)
-
Cell culture medium and supplements
-
This compound and comparator inhibitors (e.g., Pictilisib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) and/or a known PI3K inhibitor for a specified time (e.g., 2, 6, or 24 hours).[1] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-AKT to total AKT and normalize to the loading control. Plot the percentage of p-AKT inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Intact cells or cell lysate
-
This compound
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Lysis method (e.g., freeze-thaw cycles, sonication)
-
Centrifuge
-
Western blot or ELISA reagents for PI3K detection
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the treated cells into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells to release soluble proteins. Common methods include multiple freeze-thaw cycles or sonication.
-
Separation of Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble PI3K in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble PI3K as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, direct target engagement.
In-Cell Western (ICW) Assay
This high-throughput method allows for the quantification of protein levels and post-translational modifications directly in fixed cells in a multi-well plate format.
Materials:
-
96- or 384-well black-walled imaging plates
-
Cells and culture reagents
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or similar)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Mouse anti-total AKT (or another cellular normalization marker)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a serial dilution of this compound as in the Western blot protocol.
-
Fixation and Permeabilization:
-
After treatment, remove the media and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Blocking: Wash the wells and add blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Remove the blocking buffer and add the primary antibody cocktail (anti-p-AKT and anti-total AKT) diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells multiple times with PBS containing 0.1% Tween-20. Add the fluorescently-labeled secondary antibody cocktail diluted in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells thoroughly. The plate can be imaged while wet or after drying. Scan the plate using an infrared imaging system at both 700 nm and 800 nm channels.
-
Data Analysis: The software of the imaging system will quantify the fluorescence intensity in each well. The p-AKT signal (800 nm) is normalized to the total AKT or cell number signal (700 nm). The normalized data is then used to generate dose-response curves and calculate IC50 values.
By employing these methodologies and comparing the results for this compound with established PI3K inhibitors, researchers can confidently validate its target engagement and elucidate its mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. On-Target Pharmacodynamic Activity of the PI3K Inhibitor Copanlisib in Paired Biopsies from Patients with Malignant Lymphoma and Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
PI3K-IN-19 hydrochloride efficacy compared to clinical PI3K inhibitors
A detailed comparison of the in vitro efficacy of clinically approved Phosphoinositide 3-kinase (PI3K) inhibitors. Due to the absence of publicly available efficacy data for the investigational compound PI3K-IN-19 hydrochloride, this guide focuses on a comparative analysis of established clinical agents.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. A number of PI3K inhibitors have gained regulatory approval and are now integral components of cancer treatment regimens. This guide provides a comparative overview of the in vitro efficacy of key clinical PI3K inhibitors, intended to assist researchers, scientists, and drug development professionals in their understanding of these targeted therapies.
Comparative Efficacy of Clinical PI3K Inhibitors
The in vitro potency of PI3K inhibitors is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against different PI3K isoforms. This data is crucial for understanding the selectivity and potential therapeutic applications of each inhibitor. The table below summarizes the IC50 values for several FDA-approved PI3K inhibitors against the Class I PI3K isoforms (α, β, δ, γ).
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Primary Target(s) |
| Alpelisib (BYL719) | 5[1][2][3] | 1200[2][3] | 290[2][3] | 250[2][3] | PI3Kα |
| Copanlisib (BAY 80-6946) | 0.5[4][5][6][7][8] | 3.7[4][5][6][7][8] | 0.7[4][5][6][7][8] | 6.4[4][5][6][7][8] | Pan-PI3K (α, δ) |
| Idelalisib (CAL-101) | 820 - 8600[9][10][11] | 565 - 4000[9][10][11] | 2.5 - 19[9][10][11][12][13] | 89 - 2100[9][10][11] | PI3Kδ |
| Duvelisib (IPI-145) | 1602[14][15][16] | 85[14][15][16] | 2.5[14][15][16] | 27.4[14][15][16] | PI3Kδ, PI3Kγ |
| Umbralisib (TGR-1202) | >10000 (Kd)[17] | >10000 (Kd)[17] | 22.2 (EC50)[17][18][19] | 1400 (Kd)[17] | PI3Kδ |
Note on this compound: Extensive searches for "this compound" indicate that it is a PI3K inhibitor identified in patent WO2017153220. However, specific preclinical or clinical efficacy data, such as IC50 values, are not publicly available. Therefore, a direct comparison of its efficacy with the clinical inhibitors listed above is not possible at this time.
PI3K Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical PI3K signaling pathway and the points of intervention for different classes of PI3K inhibitors.
Figure 1: Simplified PI3K Signaling Pathway. This diagram illustrates the activation of PI3K by cell surface receptors, leading to the phosphorylation of PIP2 to PIP3. PIP3 subsequently activates downstream effectors like AKT and mTORC1, promoting cell growth and survival. PI3K inhibitors block this pathway at the level of the PI3K enzyme.
Experimental Protocols for Determining In Vitro Efficacy
The IC50 values presented in this guide are typically determined through in vitro kinase assays. While specific protocols may vary between studies, the general methodology involves the following key steps:
Recombinant PI3K Enzyme Assay (Biochemical Assay)
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a specific, purified PI3K isoform.
-
General Procedure:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p85γ) are purified. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a suitable buffer.
-
Inhibitor Dilution: The test compound (e.g., PI3K inhibitor) is serially diluted to a range of concentrations.
-
Kinase Reaction: The recombinant PI3K enzyme, the test inhibitor at various concentrations, and the PIP2 substrate are incubated together in the presence of ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence-based assays).
-
Detection of Product: The reaction is stopped, and the amount of phosphorylated product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This can be done through methods such as:
-
Radiometric assays: Separation of radiolabeled PIP3 by thin-layer chromatography (TLC) followed by autoradiography and quantification.
-
Luminescence-based assays: Using a system where the amount of remaining ATP after the kinase reaction is proportional to a luminescent signal (e.g., Kinase-Glo® assay).
-
Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect PIP3.
-
-
IC50 Calculation: The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated using non-linear regression analysis.
-
Cell-Based Assays
-
Objective: To assess the inhibitory effect of a compound on the PI3K pathway within a cellular context.
-
General Procedure:
-
Cell Culture: Cancer cell lines with known PI3K pathway status (e.g., with or without PIK3CA mutations) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of the PI3K inhibitor for a specified period.
-
Pathway Inhibition Assessment: The inhibition of the PI3K pathway is measured by quantifying the phosphorylation of downstream targets. A common method is:
-
Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Antibodies specific to the phosphorylated forms of downstream proteins (e.g., phospho-AKT, phospho-S6) and total protein levels are used to detect changes in pathway activation.
-
-
Cell Viability/Proliferation Assays: To determine the functional consequence of PI3K inhibition, cell viability or proliferation is measured using assays such as:
-
MTT or XTT assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
-
EC50 Calculation: For cell-based assays, the effective concentration that causes 50% of the maximal response (e.g., 50% reduction in cell viability or phospho-AKT levels) is determined and referred to as the EC50 value.
-
Conclusion
The clinical PI3K inhibitors exhibit a range of potencies and selectivities against the different PI3K isoforms. This diversity allows for the targeted treatment of various cancers driven by specific PI3K pathway aberrations. While isoform-specific inhibitors like alpelisib and idelalisib offer a more targeted approach with potentially fewer off-target effects, pan-PI3K inhibitors such as copanlisib provide broader pathway inhibition. The choice of inhibitor for research or clinical application is guided by the specific PI3K isoform dependency of the cancer being studied or treated. Further investigation into novel PI3K inhibitors, including compounds like this compound, will be crucial for expanding the therapeutic landscape and overcoming resistance to existing therapies. However, the lack of publicly available efficacy data for this compound currently precludes its direct comparison with these established clinical agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Copanlisib dihydrochloride | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Idelalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 10. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Duvelisib | INK1197 | PI3K inhibitor | p100δ inhibitor | TargetMol [targetmol.com]
- 16. medkoo.com [medkoo.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. selleck.co.jp [selleck.co.jp]
Unraveling the Activity of PI3K-IN-19 Hydrochloride: A Comparative Analysis in Cancer Cell Lines
Researchers, scientists, and drug development professionals are constantly seeking novel and effective inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. This guide provides a comparative overview of the activity of PI3K-IN-19 hydrochloride and other selected PI3K inhibitors across various cancer cell lines. Due to the limited publicly available data on this compound, this guide will focus on presenting a framework for such a comparison and will utilize data from well-characterized PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120), to illustrate the experimental approach and data presentation.
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling network that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Aberrant activation of this pathway is a common hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] PI3K inhibitors are a class of drugs designed to block the activity of the PI3K enzyme, thereby impeding downstream signaling and curbing cancer cell progression.[5]
Comparative Activity of PI3K Inhibitors
A crucial aspect of characterizing any new inhibitor is to determine its potency and selectivity across a panel of diverse cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | This compound IC50 (nM) | Pictilisib (GDC-0941) IC50 (nM) | Buparlisib (BKM120) IC50 (nM) |
| MCF-7 | Breast Cancer | Data Not Available | 3 | 159 |
| PC-3 | Prostate Cancer | Data Not Available | 280 | 1100 |
| U-87 MG | Glioblastoma | Data Not Available | 28 | 166 |
| A549 | Lung Cancer | Data Not Available | 2900 | 2800 |
| HCT116 | Colon Cancer | Data Not Available | 130 | 520 |
Note: The IC50 values for Pictilisib and Buparlisib are sourced from publicly available databases and literature. The absence of data for this compound highlights the need for further experimental investigation.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized and detailed experimental protocols. The following are methodologies for key experiments used to assess the activity of PI3K inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the PI3K inhibitors (e.g., this compound, Pictilisib, Buparlisib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-Akt
This technique is used to detect the phosphorylation status of Akt, a key downstream effector of PI3K, to confirm the on-target activity of the inhibitors.
-
Cell Lysis: Cells are treated with the PI3K inhibitors at various concentrations for a specified time (e.g., 2 hours). After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The level of phospho-Akt is normalized to the level of total Akt to determine the extent of inhibition.
Visualizing the Science
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following diagrams were generated using the Graphviz DOT language to provide a clear visual representation of the concepts discussed.
Figure 1: The PI3K/Akt/mTOR signaling pathway.
Figure 2: Experimental workflow for evaluating PI3K inhibitors.
Figure 3: Logical comparison of PI3K inhibitors.
References
A Head-to-Head Comparison of PI3K Inhibitors: BKM120 vs. PI3K-IN-19 Hydrochloride for In Vitro Research
For researchers in oncology and cell signaling, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical area of investigation due to its frequent dysregulation in cancer. Selecting the right tool to probe this pathway is paramount. This guide provides an objective, data-driven comparison of two commercially available PI3K inhibitors: the well-characterized BKM120 (Buparlisib) and the lesser-known PI3K-IN-19 hydrochloride.
Mechanism of Action and Pathway Context
The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1] Class I PI3Ks, activated by growth factor receptors, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT, which in turn modulates a host of cellular processes.[2][3]
BKM120 (Buparlisib) is a potent, orally available pan-Class I PI3K inhibitor.[4] It acts as an ATP-competitive inhibitor, binding to the kinase domain of all four Class I isoforms (p110α, p110β, p110δ, and p110γ).[5][6] Its inhibitory action leads to a decrease in phosphorylated AKT (p-AKT), G1 cell cycle arrest, and induction of apoptosis.[5][7] Notably, at higher concentrations (>1 µM), BKM120 exhibits off-target effects by directly binding to and inhibiting tubulin polymerization, which can lead to a G2/M cell cycle arrest and mitotic catastrophe.[8]
This compound is described as a PI3K inhibitor, identified in patent literature (WO2017153220).[9][10] However, detailed public data regarding its specific mechanism, isoform selectivity, and potency is not available.
Quantitative Data Comparison: Potency and Selectivity
A critical differentiator for kinase inhibitors is their half-maximal inhibitory concentration (IC50) against target enzymes and in cell-based assays. BKM120 has been extensively profiled, whereas quantitative data for this compound is not publicly available.
| Target | Inhibitor | IC50 (nM) | Notes |
| Enzymatic Assay | |||
| PI3Kα (p110α) | BKM120 | 52[5] | Potent inhibition of the most frequently mutated isoform in cancer. |
| PI3Kβ (p110β) | BKM120 | 166[5] | |
| PI3Kδ (p110δ) | BKM120 | 116[5] | |
| PI3Kγ (p110γ) | BKM120 | 262[5] | |
| PI3Kα (p110α) | PI3K-IN-19 HCl | Data not available | |
| PI3Kβ (p110β) | PI3K-IN-19 HCl | Data not available | |
| PI3Kδ (p110δ) | PI3K-IN-19 HCl | Data not available | |
| PI3Kγ (p110γ) | PI3K-IN-19 HCl | Data not available | |
| Cell-Based Assays | GI50 / IC50 (µM) | ||
| U87MG (Glioblastoma) | BKM120 | ~0.5[5][11] | PTEN null cell line, highly dependent on PI3K signaling. |
| A2780 (Ovarian) | BKM120 | ~0.1 - 0.7[5][11] | PTEN deficient cell line. |
| MCF7 (Breast) | BKM120 | ~0.7[5] | PIK3CA mutant cell line. |
| Various Sarcoma Lines | BKM120 | Median of 1.1[4] | Effective regardless of oncogenic mutation status.[4] |
| Various Cell Lines | PI3K-IN-19 HCl | Data not available |
Experimental Protocols
To ensure reproducible and comparable results when evaluating PI3K inhibitors, standardized protocols are essential. Below are methodologies for key in vitro experiments.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., 1,000-5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of BKM120, this compound, and a vehicle control (e.g., DMSO) in culture medium. Replace the medium in the wells with the drug-containing medium.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the GI50/IC50 value.
Western Blotting for Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the PI3K pathway, such as AKT.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the inhibitors at various concentrations (e.g., 0.1, 0.5, 1.0 µM) for a short duration (e.g., 30 minutes to 2 hours).[6][12]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13][14]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the extent of pathway inhibition.
In Vitro Kinase Assay
This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
-
Assay Principle: The assay measures the production of PIP3 from PIP2 by the PI3K enzyme. This can be detected using various methods, such as luminescence-based ATP depletion assays (Kinase-Glo) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5][6][15]
-
Procedure (Luminescence-based):
-
Add purified recombinant PI3K enzyme (e.g., p110α/p85α) and the lipid substrate (PIP2) to the wells of a 384-well plate.
-
Add serial dilutions of the inhibitors (BKM120 or PI3K-IN-19 HCl).
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed until approximately 50% of the ATP is consumed.
-
Stop the reaction and add a detection reagent (e.g., Kinase-Glo) that measures the amount of remaining ATP via a luciferase reaction.[5]
-
-
Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition. The IC50 value is calculated from the dose-response curve.
Summary and Recommendations
| Feature | BKM120 (Buparlisib) | This compound |
| Target Class | Pan-Class I PI3K Inhibitor | PI3K Inhibitor |
| Mechanism | ATP-competitive | Not publicly specified |
| Potency Data | Extensively characterized (nM range)[5] | Not publicly available |
| Selectivity Profile | Well-documented across PI3K isoforms and other kinases[6] | Not publicly available |
| Off-Target Effects | Known inhibitor of tubulin polymerization at >1 µM concentrations[8] | Not publicly available |
| Cellular Effects | Induces apoptosis and G1 cell cycle arrest[5][7] | Not publicly available |
| Availability of Data | High | Very Low |
BKM120 is a well-validated and extensively documented pan-Class I PI3K inhibitor. Its known potency, selectivity profile, and cellular effects make it a reliable tool for studying PI3K signaling. Researchers using BKM120 should be mindful of its off-target antitubulin activity, particularly when using concentrations above 1 µM, as this can confound results.[8]
This compound , on the other hand, lacks the public data necessary for its confident use as a specific research tool. Without information on its IC50, isoform specificity, and potential off-target effects, any experimental results would be difficult to interpret. Researchers considering this compound should be prepared to perform extensive in-house characterization, including in vitro kinase assays and comprehensive cellular profiling, to validate its activity and specificity before proceeding with hypothesis-driven experiments.
References
- 1. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K inhibition by BKM120 results in anti-proliferative effects on corticotroph tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound|CAS 2132943-80-5|DC Chemicals [dcchemicals.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Assessing PI3K Inhibitor Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of Phosphoinositide 3-kinase (PI3K) inhibitors. While specific quantitative data for PI3K-IN-19 hydrochloride is not publicly available in the referenced patent WO2017153220 or through common chemical suppliers, this document offers a comparative analysis of other well-characterized PI3K inhibitors. The provided data and protocols will enable researchers to evaluate the selectivity of their compounds of interest against various PI3K isoforms and other related kinases.
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in cancer and other diseases, making PI3K an attractive therapeutic target.[2] The PI3K family is divided into three classes, with Class I being the most studied in the context of cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ, each with distinct roles in normal physiology and disease.
The development of PI3K inhibitors has led to a range of compounds with varying selectivity profiles, which can be broadly categorized as:
-
Pan-PI3K inhibitors: These compounds inhibit all Class I PI3K isoforms.
-
Isoform-selective inhibitors: These inhibitors are designed to target a specific p110 isoform.
-
Dual PI3K/mTOR inhibitors: These compounds inhibit both PI3K and the mammalian target of rapamycin (mTOR), another key kinase in the pathway.
The specificity of a PI3K inhibitor is a crucial determinant of its therapeutic efficacy and toxicity profile. Off-target effects can lead to undesirable side effects, while a well-defined selectivity profile can enable targeted therapies for specific disease contexts.
Comparative Analysis of PI3K Inhibitor Specificity
To illustrate the concept of specificity, the following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of well-characterized PI3K inhibitors against the four Class I PI3K isoforms and, where applicable, mTOR. Lower IC50 values indicate higher potency.
Table 1: Pan-PI3K Inhibitors - Biochemical IC50 Values (nM)
| Inhibitor | p110α | p110β | p110γ | p110δ | mTOR |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | - |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | 580 |
| ZSTK474 | 37 | - | - | - | - |
| Wortmannin | 3 | - | - | - | 150 (DNA-PK) |
Data sourced from multiple studies and presented as a representative overview.
Table 2: Isoform-Selective PI3K Inhibitors - Biochemical IC50 Values (nM)
| Inhibitor | p110α | p110β | p110γ | p110δ |
| Alpelisib (BYL719) | 5 | 1200 | 250 | 290 |
| TGX-221 | >5000 | 5 | >1000 | 700 |
| Idelalisib (CAL-101) | 8600 | 4000 | 2100 | 2.5 |
| AS-252424 | >1000 | >1000 | 30 | >1000 |
Data sourced from multiple studies and presented as a representative overview.
Table 3: Dual PI3K/mTOR Inhibitors - Biochemical IC50 Values (nM)
| Inhibitor | p110α | p110β | p110γ | p110δ | mTOR |
| Dactolisib (BEZ235) | 4 | 75 | 7 | 5 | 20.7 |
| Omipalisib (GSK2126458) | 0.019 | 0.13 | 0.06 | 0.024 | 0.18 (mTORC1), 0.3 (mTORC2) |
| PF-04691502 | 1.8 | 2.1 | 1.9 | 1.6 | 16 |
| PI-103 | 2 | 3 | 15 | 3 | 30 |
Data sourced from multiple studies and presented as a representative overview.
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach to assessing inhibitor specificity, the following diagrams were generated.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for assessing PI3K inhibitor specificity.
Experimental Protocols
Biochemical Kinase Selectivity Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinase enzymes (p110α, p110β, p110γ, p110δ, and other kinases for off-target screening).
-
Kinase-specific substrates.
-
ATP.
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test inhibitor in the kinase reaction buffer. The final concentration should typically range from micromolar to picomolar.
-
Prepare a solution of kinase and its corresponding substrate in the kinase reaction buffer.
-
Prepare an ATP solution in the kinase reaction buffer. The concentration of ATP should be at or near the Km for each specific kinase.
-
-
Kinase Reaction:
-
Add 2.5 µL of the inhibitor dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of PI3K Pathway Inhibition in Cells
This protocol describes how to assess the effect of an inhibitor on the phosphorylation of key proteins in the PI3K signaling pathway within a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a known PI3K pathway alteration).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH) or a total protein antibody (e.g., anti-total AKT).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.
-
By employing these methodologies, researchers can systematically evaluate the specificity of PI3K inhibitors and build a comprehensive profile to guide further drug development efforts.
References
Independent Verification of PI3K-IN-19 Hydrochloride Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of PI3K-IN-19 hydrochloride against other phosphoinositide 3-kinase (PI3K) inhibitors. The information presented is supported by experimental data from publicly available resources, offering a valuable tool for researchers in cancer, inflammation, and other fields where the PI3K/AKT/mTOR signaling pathway is a key therapeutic target.
Comparative Inhibitory Activity of PI3K Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PI3K inhibitors against the four Class I PI3K isoforms (α, β, γ, δ). This allows for a direct comparison of the potency and selectivity of this compound with other well-characterized inhibitors.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Class |
| This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | Pan-PI3K Inhibitor |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | Pan-PI3K Inhibitor[1] |
| Pilaralisib (XL147) | 39 | >1000 | 23 | 36 | Pan-PI3K Inhibitor[2] |
| TG100-115 | >1000 | >1000 | 83 | 235 | Pan-PI3K Inhibitor (γ/δ selective)[2] |
| Alpelisib (BYL719) | 5 | 1156 | 290 | 250 | Isoform-selective (α) |
| GSK2636771 | >10000 | 4.3 | >10000 | >10000 | Isoform-selective (β) |
| AS-605240 | 60 | 270 | 8 | 300 | Isoform-selective (γ)[3] |
| Idelalisib (CAL-101) | 8600 | 4000 | 2100 | 2.5 | Isoform-selective (δ) |
| Dactolisib (BEZ235) | 4 | 75 | 7 | 5 | Dual PI3K/mTOR Inhibitor[4] |
| PKI-179 hydrochloride | 8 | 24 | 74 | 77 | Dual PI3K/mTOR Inhibitor[5] |
Experimental Protocols for Measuring PI3K Inhibitory Activity
The determination of a compound's IC50 value against PI3K isoforms is crucial for characterizing its potency and selectivity. Below are detailed methodologies for common in vitro kinase assays.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the test compound dilutions to the wells of the assay plate.
-
Add the PI3K enzyme and lipid substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable data analysis software.
Cell-Based PI3K Activity Assay
Cell-based assays measure the inhibition of the PI3K pathway within a cellular context, often by quantifying the phosphorylation of downstream targets like AKT.
Materials:
-
A suitable cell line with an active PI3K pathway (e.g., a cancer cell line with a PIK3CA mutation).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Lysis buffer.
-
Antibodies specific for total AKT and phosphorylated AKT (p-AKT).
-
ELISA or Western blotting reagents.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells to extract proteins.
-
Quantify the levels of total AKT and p-AKT using an ELISA or Western blot.
-
Normalize the p-AKT signal to the total AKT signal for each treatment condition.
-
Calculate the percent inhibition of AKT phosphorylation relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of PI3K inhibitors and the methods used to evaluate them, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the in vitro inhibitory activity of a PI3K inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 4. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 2132943-80-5|DC Chemicals [dcchemicals.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
A Comparative Analysis of PI3K Pathway Inhibition by Different Compounds
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] This has led to the development of a diverse array of small molecule inhibitors targeting various components of the PI3K cascade. This guide provides a comparative analysis of different classes of PI3K inhibitors, supported by experimental data, to aid researchers in selecting the appropriate compounds for their specific research needs.
Classes of PI3K Inhibitors
PI3K inhibitors can be broadly categorized into three main classes based on their selectivity:
-
Pan-PI3K Inhibitors: These compounds target all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).
-
Isoform-Specific Inhibitors: These inhibitors are designed to selectively target one or two specific PI3K isoforms, which can offer a more targeted therapeutic approach with potentially fewer side effects.[3]
-
Dual PI3K/mTOR Inhibitors: These compounds simultaneously inhibit both PI3K and the downstream mammalian target of rapamycin (mTOR), another key kinase in the pathway.
Comparative Performance of PI3K Inhibitors
The efficacy of a PI3K inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the target enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of representative compounds from each class against the Class I PI3K isoforms and mTOR.
Table 1: IC50 Values of Pan-PI3K Inhibitors (nM)
| Compound | p110α | p110β | p110γ | p110δ |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 |
| Pilaralisib (XL147) | 39 | >1000 | 23 | 36 |
| PI-103 | 2 | 3 | 15 | 3 |
Data sourced from multiple studies.[2][4][5]
Table 2: IC50 Values of Isoform-Specific Inhibitors (nM)
| Compound | p110α | p110β | p110γ | p110δ |
| Alpelisib (BYL719) | 5 | 1156 | 290 | 250 |
| Idelalisib (CAL-101) | >1000 | 833 | 89 | 2.5 |
| KIN-193 | 138 | 0.69 | 48.3 | 13.8 |
| IC87114 | >50,000 | >50,000 | 29,000 | 500 |
Data sourced from multiple studies.[3][]
Table 3: IC50 Values of Dual PI3K/mTOR Inhibitors (nM)
| Compound | p110α | p110β | p110γ | p110δ | mTOR |
| Dactolisib (BEZ235) | 4 | 75 | 5 | 7 | 6 |
| Omipalisib (GSK2126458) | 0.019 | 0.13 | 0.06 | 0.024 | 0.18 (mTORC1) / 0.3 (mTORC2) |
| GDC-0980 | 27 | 112 | 11 | 48 | 17 |
| PF-04691502 | 1.8 | 2.1 | 1.9 | 1.6 | 16 |
| NVP-BGT226 | 4 | 63 | 12 | 27 | 3 |
Data sourced from multiple studies.[7][8][9]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is essential to visualize the PI3K signaling pathway and the experimental workflows used to assess their efficacy.
Caption: The PI3K/AKT/mTOR signaling pathway.
The diagram above illustrates the core components of the PI3K signaling cascade. Activation of Receptor Tyrosine Kinases (RTKs) recruits and activates PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate downstream effectors such as PDK1 and AKT. Activated AKT then phosphorylates a multitude of substrates, including mTORC1, leading to the regulation of cell growth, proliferation, and survival. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[1][10]
To evaluate the efficacy of PI3K inhibitors, a common experimental workflow involves an in vitro kinase assay to determine the IC50 value, followed by cellular assays to assess the inhibition of downstream signaling.
Caption: Experimental workflow for assessing PI3K inhibition.
Experimental Protocols
In Vitro PI3K Kinase Assay (Example using HTRF™)
This protocol outlines a common method to determine the IC50 of a compound against a specific PI3K isoform.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Dilute the recombinant PI3K enzyme and its substrate, PIP2, in the appropriate kinase reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted test compound.
-
Add the PI3K enzyme/PIP2 mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add detection reagents, which typically include a biotinylated-PIP3 tracer and a fluorescently labeled antibody that binds to the product.
-
Incubate in the dark to allow for signal development.
-
-
Data Analysis:
-
Measure the fluorescence signal using a plate reader.
-
The signal is inversely proportional to the amount of PIP3 produced.
-
Calculate the percent inhibition for each compound concentration and plot the data to determine the IC50 value using a suitable software.
-
Western Blotting for Downstream Signaling
This protocol is used to assess the effect of a PI3K inhibitor on the phosphorylation of downstream targets like AKT and S6K in a cellular context.
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PI3K inhibitor for a specified duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated S6K (p-S6K), and total S6K. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control. This will demonstrate the dose-dependent inhibition of downstream PI3K signaling by the compound.
-
Conclusion
The selection of a PI3K inhibitor for research or therapeutic development depends on the specific biological question or the cancer type being targeted. Pan-PI3K inhibitors offer broad inhibition of the pathway, while isoform-specific inhibitors provide a more targeted approach, potentially with an improved therapeutic window. Dual PI3K/mTOR inhibitors offer the advantage of simultaneously blocking two critical nodes in the pathway. The data and protocols presented in this guide provide a framework for the comparative analysis of these compounds and for designing experiments to elucidate their mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
